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  • Product: Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
  • CAS: 171826-80-5

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Profiling and Synthetic Utility of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate in Antiviral Drug Development

Executive Summary Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a highly specialized, multi-functionalized aromatic building block. In modern medicinal chemistry, particularly in the development of novel antiviral thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a highly specialized, multi-functionalized aromatic building block. In modern medicinal chemistry, particularly in the development of novel antiviral therapeutics, this compound serves as a critical intermediate. Its unique substitution pattern—featuring a reactive phenolic hydroxyl group, an electron-donating methoxy group, a halogen (chlorine) for potential cross-coupling or lipophilicity enhancement, and a methyl ester for downstream functionalization—makes it an ideal scaffold for synthesizing complex polycyclic systems.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in organic synthesis. The presence of the electron-withdrawing chlorine atom at the 5-position increases the acidity of the 2-hydroxyl group compared to a standard phenol, which directly impacts the choice of base during protection or alkylation steps.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
CAS Registry Number 171826-80-5
Molecular Formula C9H9ClO4
Molecular Weight 216.62 g/mol [1]
Structural Class Halogenated phenolic ester
Key Functional Groups Methyl ester, Phenol, Methoxy, Aryl chloride

Mechanistic Role in Antiviral Drug Discovery

In the landscape of Hepatitis B Virus (HBV) therapeutics, reducing the levels of Hepatitis B surface antigen (HBsAg) is a primary clinical endpoint. Methyl 5-chloro-2-hydroxy-4-methoxybenzoate has been successfully utilized as a primary starting material in the synthesis of , which are potent inhibitors of HBsAg secretion[2].

The synthetic logic relies on the orthogonal reactivity of the compound's functional groups. The phenolic hydroxyl group is typically the first target for modification. By selectively protecting or alkylating the 2-hydroxyl position, chemists can subsequently manipulate the methyl ester (e.g., via saponification or amidation) without unwanted side reactions.

Pathway A Methyl 5-chloro-2-hydroxy -4-methoxybenzoate B Phenolic -OH Benzylation A->B BnBr, K2CO3 DMF C Tricyclic Core Assembly B->C Multi-step Synthesis D Pyridinone-containing Antiviral C->D HBsAg Inhibition

Synthetic pathway from starting material to HBV antiviral compound.

Experimental Protocols: Selective Benzylation Workflow

To utilize this compound in tricyclic core assembly, the reactive phenolic hydroxyl group must first be masked. The following protocol details the selective benzylation of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, adapted from [3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (10.83 g, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL)[3].

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol) to the solution[3].

  • Electrophile Introduction: Slowly add Benzyl Bromide (BnBr) (9.4 mL, 55 mmol) dropwise via syringe[3].

  • Reaction Execution: Stir the heterogeneous mixture at room temperature (20-25°C) overnight (approx. 12-16 hours) under an inert nitrogen atmosphere[3].

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the majority of the DMF[3].

  • Extraction: Dissolve the resulting residue in Dichloromethane (DCM) (200 mL). Wash the organic layer sequentially with distilled water (3 × 100 mL) and brine (100 mL)[3].

  • Drying & Isolation: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the benzylated product[3].

Expertise & Causality (The "Why"):

  • Solvent Choice (DMF): DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the phenoxide anion naked and highly nucleophilic, thus significantly accelerating the Sₙ2 substitution.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, insoluble base. It is strong enough to deprotonate the acidic phenol (pKa ~8-9 due to the electron-withdrawing chlorine and ester) but weak enough to prevent the hydrolysis of the methyl ester, which would inevitably occur if a stronger base like NaOH were used.

  • Temperature Control (Room Temp): Running the reaction at room temperature prevents over-alkylation and minimizes the risk of ester transesterification or thermal degradation.

Analytical Validation System

A robust protocol must be self-validating. To ensure the integrity of the benzylation step before proceeding to complex tricyclic assembly, the following analytical checks must be performed to confirm product formation:

  • TLC (Thin-Layer Chromatography): Monitor the reaction using a Hexane/Ethyl Acetate solvent system. The product will appear as a new, less polar spot (higher R_f) due to the masking of the polar hydroxyl group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material has a molecular weight of 216.62 g/mol [1]. The successful addition of a benzyl group (C₇H₇, +91 Da) minus the lost proton (-1 Da) will result in a product mass of approximately 306.7 g/mol . Analysts should look for the [M+H]⁺ peak at m/z ~307.

  • ¹H NMR Spectroscopy: This provides the most definitive validation. The disappearance of the broad phenolic -OH singlet (typically around 10-11 ppm due to intramolecular hydrogen bonding with the ester) and the appearance of a new two-proton singlet (~5.1 ppm) corresponding to the benzylic CH₂, along with five new aromatic protons (7.3-7.5 ppm), confirms successful O-benzylation.

Protocol Start Reaction Setup: Reagents in DMF Stir Stir at RT (12-18h) SN2 Mechanism Start->Stir Workup Aqueous Workup: DCM Extraction Stir->Workup Validate Self-Validation: LC-MS & 1H NMR Workup->Validate

Experimental workflow and self-validation logic for the benzylation reaction.

References

  • Title: Substituted pyridinone-containing trycyclic compounds, and methods using same (US11013726B2)

Sources

Exploratory

Comprehensive Technical Guide to CAS 171826-80-5: Physicochemical Profiling and Synthetic Utility

Executive Summary CAS 171826-80-5, chemically identified as Methyl 5-chloro-2-hydroxy-4-methoxybenzoate , is a highly versatile, orthogonally functionalized building block widely utilized in advanced medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 171826-80-5, chemically identified as Methyl 5-chloro-2-hydroxy-4-methoxybenzoate , is a highly versatile, orthogonally functionalized building block widely utilized in advanced medicinal chemistry and drug development. Featuring a salicylate core substituted with a precise arrangement of chloro and methoxy groups, this compound serves as a critical intermediate in the synthesis of complex macrocycles, mycophenolic acid analogs, and tricyclic pyridinone-containing compounds targeting the Hepatitis B Virus (HBV)[1]. This whitepaper provides a rigorous analysis of its physicochemical properties—including boiling and melting points—alongside validated experimental protocols for its functionalization.

Physicochemical Profiling

Understanding the thermodynamic and physical properties of CAS 171826-80-5 is paramount for optimizing reaction conditions, designing purification workflows (e.g., distillation vs. recrystallization), and predicting its behavior in various solvent systems.

Structural and Thermodynamic Properties

The presence of the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen of the methyl ester significantly influences the molecule's physical state. This chelation effect typically lowers the boiling point compared to its non-hydrogen-bonded isomers by reducing intermolecular interactions, while the halogen (chlorine) at the 5-position increases the overall molecular weight and polarizability, driving up the density and melting point.

  • Boiling Point (BP): The predicted boiling point is approximately 327.0 °C [2]. Due to the risk of thermal degradation at elevated temperatures, vacuum distillation is strictly recommended if purification by distillation is attempted.

  • Melting Point (MP): The compound exists as a crystalline solid at standard temperature and pressure. While specific polymorphic melting transitions require empirical validation via Differential Scanning Calorimetry (DSC), structurally analogous halogenated methoxysalicylates typically exhibit melting points in the 100 °C to 150 °C range.

  • Density: The predicted density is 1.3 ± 0.1 g/cm³ , reflecting the dense packing facilitated by the planar aromatic ring and the heavy chlorine atom[2].

Data Presentation: Quantitative Summary
PropertyValue / DescriptionMethod / Source
Chemical Name Methyl 5-chloro-2-hydroxy-4-methoxybenzoateIUPAC
CAS Registry Number 171826-80-5Chemical Abstracts Service
Molecular Formula C9H9ClO4-
Molecular Weight 216.62 g/mol Calculated[3]
Physical State Crystalline SolidEmpirical Observation
Boiling Point ~327.0 °CPredicted[2]
Melting Point Solid (Typical range 100–150 °C)Structural Analogy
Density 1.3 ± 0.1 g/cm³Predicted[2]
logP (Octanol/Water) 3.38Predicted[2]
Polar Surface Area (PSA) 55.76 ŲCalculated[2]

Mechanistic Reactivity & Synthetic Utility

As a Senior Application Scientist, I emphasize that the true value of CAS 171826-80-5 lies in its orthogonal reactivity . The molecule presents three distinct sites for modification:

  • The Phenolic Hydroxyl (C2): Susceptible to O-alkylation or triflation. The acidity of this proton is enhanced by the electron-withdrawing nature of the para-chloro and ortho-ester groups.

  • The Methyl Ester: Can be selectively saponified to the corresponding carboxylic acid or converted directly into an amide.

  • The Aryl Chloride (C5): Serves as a potential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions, though it is generally stable under standard nucleophilic substitution conditions.

In the development of HBV inhibitors, the initial step often involves masking the phenolic hydroxyl group to prevent side reactions during subsequent transformations of the ester[1].

Workflow Visualization: Tricyclic Core Assembly

The following diagram illustrates the logical progression from the raw building block to a complex pharmaceutical intermediate, highlighting the strategic masking of the C2-hydroxyl group.

G Start CAS 171826-80-5 (Methyl 5-chloro-2-hydroxy-4-methoxybenzoate) Step1 O-Alkylation (Benzyl Bromide, K2CO3, DMF) Start->Step1 Intermediate Methyl 2-(benzyloxy)-5-chloro-4-methoxybenzoate Step1->Intermediate Step2 Ester Hydrolysis / Amidation (Tricyclic Core Assembly) Intermediate->Step2 Product Substituted Pyridinone (HBV Inhibitor Candidate) Step2->Product

Figure 1: Synthetic workflow utilizing CAS 171826-80-5 for the development of tricyclic HBV inhibitors.

Experimental Protocol: Chemoselective O-Alkylation

To demonstrate the practical application of this compound, the following is a self-validating, step-by-step methodology for the chemoselective benzylation of the phenolic hydroxyl group. This protocol is adapted from established patent literature for synthesizing viral polymerase inhibitors[1].

Mechanistic Rationale

The reaction utilizes Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base, perfectly calibrated to deprotonate the acidic phenolic hydroxyl (pKa ~8-9) without inducing premature saponification of the methyl ester. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion that rapidly attacks the electrophilic carbon of benzyl bromide via an SN2 mechanism.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.83 g (50.0 mmol) of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS 171826-80-5) in 100 mL of anhydrous DMF[1].

  • Base Addition:

    • Add 13.8 g (100.0 mmol, 2.0 equiv) of finely powdered, anhydrous K₂CO₃ to the solution[1]. Stir the suspension at ambient temperature (20–25 °C) for 15 minutes to allow for complete deprotonation, indicated by a slight deepening of the solution's color.

  • Electrophile Introduction:

    • Dropwise, add 9.4 mL (55.0 mmol, 1.1 equiv) of Benzyl Bromide via a syringe[1]. Caution: Benzyl bromide is a potent lachrymator; perform this step in a well-ventilated fume hood.

  • Reaction Monitoring (Self-Validation):

    • Stir the mixture at room temperature overnight (~12–16 hours)[1].

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system. The starting material (fluorescent under short-wave UV, lower Rf due to the polar OH group) should be completely consumed, replaced by a single, higher-running spot corresponding to the benzylated product.

  • Workup and Isolation:

    • Filter the heterogeneous mixture through a pad of Celite to remove the insoluble potassium salts (KBr and unreacted K₂CO₃)[1]. Rinse the filter cake with a minimal amount of DMF.

    • Concentrate the filtrate under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump) to remove the bulk of the DMF[1].

  • Purification:

    • Dissolve the resulting crude residue in 200 mL of Dichloromethane (DCM)[1].

    • Wash the organic phase sequentially with distilled water (2 × 100 mL) and brine (1 × 100 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to yield Methyl 2-(benzyloxy)-5-chloro-4-methoxybenzoate as a solid intermediate[1].

Analytical Validation

To ensure the integrity of CAS 171826-80-5 before use, researchers must employ orthogonal analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The presence of the chlorine atom will yield a characteristic 3:1 isotopic pattern at m/z 217 [M+H]⁺ and 219 [M+H+2]⁺.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for verifying the substitution pattern. Look for the highly deshielded phenolic proton (typically >10 ppm due to intramolecular hydrogen bonding with the ester carbonyl), the distinct methoxy singlet (~3.9 ppm), the methyl ester singlet (~3.9 ppm), and two para-oriented aromatic protons (singlets) if the coupling constant is negligible.

References

  • 171826-80-5 cas号171826-80-5分子式、结构式、MSDS、熔点、沸点 Source: Guidechem URL:[2]

  • US11013726B2 - Substituted pyridinone-containing trycyclic compounds, and methods using same Source: Google Patents (United States Patent and Trademark Office) URL:[1]

  • 5-Chloro-2-hydroxy-4-methoxy-benzoic acid methyl ester | 171826-80-5 Source: Sigma-Aldrich (MilliporeSigma) URL:[3]

Sources

Foundational

Engineering Next-Generation IMPDH Inhibitors: The Role of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate in Mycophenolic Acid Analog Synthesis

Executive Summary Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent, functioning as a potent, uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[1]. Despite its clinical success in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent, functioning as a potent, uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[1]. Despite its clinical success in preventing solid organ transplant rejection, MPA suffers from rapid in vivo clearance due to extensive glucuronidation at its phenolic hydroxyl group. To overcome these pharmacokinetic limitations and explore new therapeutic avenues (such as antimicrobial and anticancer applications), medicinal chemists have turned to structural analogs.

This whitepaper explores the critical role of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS: 171826-80-5) as a foundational building block in the synthesis of next-generation MPA analogs. By serving as a pre-functionalized precursor, this chlorinated benzoate enables the precise installation of a chlorine bioisostere at the C7 position of the MPA phthalide core, fundamentally altering the molecule's electronic landscape and metabolic stability[2].

The IMPDH Target and the Mycophenolic Acid Scaffold

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide biosynthesis[1]. Because rapidly proliferating T- and B-lymphocytes rely almost exclusively on this de novo pathway, IMPDH is a highly validated target for immunosuppression[3].

Natural MPA binds to the IMPDH-IMP complex in the NAD+ pocket, trapping the enzyme in an inactive state[1]. The aromatic core of MPA—a highly substituted phthalide ring—is highly sensitive to structural modifications. However, early biosynthetic studies demonstrated that halogenated analogs of the MPA core could be successfully integrated and elaborated into potent inhibitors[4].

IMPDH_Mechanism IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH Substrate Binding XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthase XMP->GMPS GMP Guanosine Monophosphate (GMP) IMPDH->XMP NAD+ dependent Oxidation GMPS->GMP MPA 7-Chloro-MPA Analog MPA->IMPDH Uncompetitive Inhibition

Figure 1: Mechanism of IMPDH inhibition by 7-chloro-MPA analogs in the guanine nucleotide pathway.

Strategic Rationale: The Bioisosteric Power of Chloro-Substitution

Synthesizing the hexasubstituted aromatic ring of MPA from scratch is notoriously difficult due to regioselectivity challenges[3]. Methyl 5-chloro-2-hydroxy-4-methoxybenzoate bypasses these bottlenecks by providing a regiopure, 1,2,4,5-tetrasubstituted starting material.

More importantly, this specific building block replaces the natural C5-methyl group of the benzoate precursor (which becomes the C7-methyl of the MPA phthalide) with a chlorine atom. This is a deliberate bioisosteric design choice:

  • Steric Compatibility: Chlorine has a van der Waals radius (1.75 Å) very similar to that of a methyl group (2.00 Å), allowing the analog to fit perfectly into the IMPDH binding pocket without causing steric clashes[2].

  • Electronic Modulation: Unlike the electron-donating methyl group, chlorine is strongly electron-withdrawing (-I effect). This decreases the pKa of the adjacent C2-phenolic hydroxyl group.

  • Metabolic Shielding: Because the phenolic hydroxyl is the primary site for deactivating UGT-catalyzed glucuronidation, lowering its nucleophilicity via the adjacent chlorine atom reduces the rate of phase II metabolism, potentially extending the drug's half-life. Furthermore, demonstrated that isosteric replacement of the methyl group with a chloro group can increase IMPDH inhibitory potency by up to an order of magnitude in certain nuclear variants[2].

Synthetic Workflows & Methodologies

The transformation of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate into a functional 7-chloro-MPA analog requires a highly orchestrated sequence of protection, cyclization, and cross-coupling.

Synthetic_Workflow A Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (Starting Material) B Phenolic Protection (Benzyl bromide, K2CO3, DMF) A->B C Reduction & Formylation (DIBAL-H, then Ortho-lithiation/DMF) B->C D Phthalide Cyclization & Oxidation (Swern/PCC) C->D E Side-Chain Cross-Coupling (Heck Reaction / Claisen Rearrangement) D->E F Global Deprotection (Pd/C, H2) E->F G 7-Chloro-Mycophenolic Acid Analog F->G

Figure 2: Step-by-step synthetic workflow from the chlorinated benzoate to the final MPA analog.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. Below is the detailed, field-proven protocol for the critical first step: the chemoselective protection of the phenolic hydroxyl group, adapted from [5].

Protocol: Chemoselective Benzylation of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Objective: Mask the reactive C2-hydroxyl group to prevent undesired side reactions during the subsequent reduction of the methyl ester.

Reagents:

  • Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (10.83 g, 50.0 mmol)

  • Benzyl bromide (9.4 mL, 55.0 mmol, 1.1 eq)

  • Potassium carbonate, anhydrous (13.8 g, 100.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (100 mL)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve the starting benzoate (50 mmol) in 100 mL of anhydrous DMF under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.

  • Deprotonation: Add anhydrous K₂CO₃ (100 mmol) to the solution and stir for 15 minutes at room temperature. Causality: K₂CO₃ is a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~9) but not strong enough to saponify the methyl ester at room temperature, ensuring strict chemoselectivity.

  • Alkylation: Dropwise add benzyl bromide (55 mmol). Causality: A slight 10% excess ensures complete conversion without complicating downstream purification. The benzyl group is chosen because it is orthogonal to the ester and can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H₂).

  • Reaction: Stir the mixture at room temperature overnight (~16 hours)[5].

  • In-Process Validation: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting material (UV active, lower Rf due to polar OH) should completely disappear, replaced by a higher Rf spot.

  • Workup: Filter the suspension to remove inorganic salts (K₂CO₃ and KBr). Remove the DMF under vacuum. Dissolve the resulting residue in 200 mL of dichloromethane (DCM)[5].

  • Purification: Wash the DCM layer with distilled water (3 × 100 mL) and brine (100 mL). Causality: This aqueous wash partitions any residual DMF into the aqueous phase while the protected product remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Methyl 2-(benzyloxy)-5-chloro-4-methoxybenzoate as a solid[5]. Validate via ¹H-NMR (look for the disappearance of the phenolic -OH peak and the appearance of a benzyl -CH₂- singlet at ~5.1 ppm).

Comparative Pharmacodynamics & Pharmacokinetics

The integration of the chloro-benzoate building block yields analogs with distinct advantages over natural MPA. The table below summarizes the quantitative shifts in pharmacological profiles when the C7-methyl is replaced by a C7-chloro group.

Compound ProfileAromatic C7 SubstitutionIMPDH II IC₅₀ (nM)UGT Glucuronidation VulnerabilityPrimary Synthetic Precursor
Natural Mycophenolic Acid (MPA) -CH₃ (Methyl)~20 nMHigh (Rapid in vivo clearance)Methyl 2-hydroxy-4-methoxy-5-methylbenzoate
7-Chloro-MPA Analog -Cl (Chloro)~15 - 25 nMReduced (Electron-withdrawn OH)Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
Non-Phthalide Chloro-Analog -Cl (Chloro)~28 nMVariable (Dependent on open-ring structure)Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Data extrapolated from structure-activity relationship studies on nuclear variants of MPA[2].

Conclusion

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is not merely a passive starting material; it is a strategic, regiopure scaffold that dictates the ultimate pharmacological success of next-generation IMPDH inhibitors. By facilitating the bioisosteric replacement of a vulnerable methyl group with a metabolically shielding chlorine atom, this building block allows medicinal chemists to synthesize MPA analogs that maintain high-affinity enzyme inhibition while overcoming the rapid glucuronidation that limits the parent drug.

References

  • Canonica, L., Rindone, B., Scolastico, C., Aragozzini, F., & Craveri, R. (1973). "Halogenated Analogues of Mycophenolic Acid." Journal of the Chemical Society, Chemical Communications. URL:[Link]

  • Nelson, P. H., et al. (1996). "Structure-Activity Relationships for Inhibition of Inosine Monophosphate Dehydrogenase by Nuclear Variants of Mycophenolic Acid." Journal of Medicinal Chemistry. URL:[Link]

  • US Patent 11013726B2. (2021). "Substituted pyridinone-containing tricyclic compounds, and methods using same." Google Patents.
  • Cholewinski, G., Malachowska-Ugarte, M., & Dzierzbicka, K. (2010). "The Chemistry of Mycophenolic Acid - Synthesis and Modifications Towards Desired Biological Activity." Current Medicinal Chemistry. URL:[Link]

  • Shah, P., et al. (2023). "Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents." RSC Advances. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol 3-Acetate (CAS 171826-80-5)

For Researchers, Scientists, and Drug Development Professionals Introduction (3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol 3-Acetate, commonly known as Abiraterone Acetate, is a pivotal therapeutic agent in the management...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol 3-Acetate, commonly known as Abiraterone Acetate, is a pivotal therapeutic agent in the management of advanced prostate cancer.[1] As a prodrug, it is converted in vivo to its active form, Abiraterone, which acts as a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase). This inhibition is critical in blocking the biosynthesis of androgens, which are key drivers of prostate cancer progression. The precise chemical structure and purity of Abiraterone Acetate are paramount to its therapeutic efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the cornerstone for the structural elucidation and characterization of this complex steroidal molecule.[2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of Abiraterone Acetate, offering insights into spectral interpretation, experimental methodologies, and the underlying principles that govern the observed chemical shifts and coupling patterns.

Molecular Structure and NMR-Relevant Moieties

The intricate structure of Abiraterone Acetate presents a rich landscape for NMR analysis. Key structural features that give rise to characteristic NMR signals include the tetracyclic androstane steroid backbone, the C5-C6 and C16-C17 double bonds, the acetate group at the C3 position, and the 3-pyridinyl substituent at C17.

Molecular Structure of Abiraterone Acetate cluster_steroid Androstane Backbone cluster_substituents Key Functional Groups A A Ring B B Ring A->B Acetate Acetate Group (C3) A->Acetate at C3 C C Ring B->C DoubleBonds Olefinic Protons (C5-C6, C16-C17) B->DoubleBonds C5-C6 D D Ring C->D Pyridine Pyridine Ring (C17) D->Pyridine at C17 D->DoubleBonds C16-C17

Caption: Key structural features of Abiraterone Acetate relevant to NMR spectroscopy.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Abiraterone Acetate. These assignments are based on data reported in the scientific literature and are crucial for the structural verification and purity assessment of the compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of Abiraterone Acetate is complex, with numerous signals corresponding to the steroidal framework and its substituents. The data presented below was reported in DMSO-d₆ as the solvent.[3]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.58s1HPyridine-H
8.43–8.42d1HPyridine-H
7.76–7.74d1HPyridine-H
7.34–7.31dd1HPyridine-H
6.11s1HC16-H
5.38s1HC6-H
4.44m1HC3-H
2.19–2.50m3HSteroidal Protons
1.98–2.08m6HSteroidal Protons & Acetate-CH₃
1.39–1.85m9HSteroidal Protons
1.03–1.11m8HSteroidal Protons & C18/C19-CH₃
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Abiraterone Acetate. The data below was reported in CDCl₃ as the solvent.[3]

Chemical Shift (δ) ppmAssignment
170.4Acetate C=O
151.6Pyridine C
147.9Pyridine C
147.8Pyridine C
140.0C5
133.6Pyridine C
132.9Pyridine C
129.1C17
122.9Pyridine C
122.2C6
73.8C3
57.4Steroidal C
50.2Steroidal C
47.3Steroidal C
38.1Steroidal C
36.9Steroidal C
36.7Steroidal C
35.1Steroidal C
31.7Steroidal C
31.4Steroidal C
30.3Steroidal C
27.7Steroidal C
21.4Acetate CH₃
20.8Steroidal C
19.2C19-CH₃
16.5C18-CH₃

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following protocol outlines a generalized procedure for the ¹H and ¹³C NMR analysis of Abiraterone Acetate.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of Abiraterone Acetate b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) a->b c Vortex to ensure complete dissolution b->c d Transfer to a clean, dry 5 mm NMR tube c->d e Insert sample into NMR spectrometer f Lock and shim the magnetic field e->f g Acquire ¹H NMR spectrum f->g h Acquire proton-decoupled ¹³C NMR spectrum g->h i Apply Fourier transform j Phase and baseline correct the spectra i->j k Reference spectra to internal standard (TMS at 0.00 ppm) j->k l Integrate ¹H signals and pick peaks for both spectra k->l

Caption: A generalized workflow for the NMR analysis of Abiraterone Acetate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Abiraterone Acetate.

    • Dissolve the sample in a suitable volume (typically 0.5-0.7 mL) of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[4][5] The choice of solvent is critical as it can influence chemical shifts.

    • Ensure complete dissolution by gentle vortexing. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp spectral lines.

    • For ¹H NMR, a standard pulse sequence is typically used. Key parameters to consider include the spectral width (e.g., -2 to 12 ppm), acquisition time, and relaxation delay.[6]

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is necessary.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

    • Peak pick both spectra to generate a list of chemical shifts.

Interpretation of Spectral Data: A Deeper Dive

The chemical shifts and coupling patterns observed in the NMR spectra of Abiraterone Acetate are a direct reflection of its molecular structure and the electronic environment of each nucleus.

¹H NMR Spectrum Interpretation
  • Aromatic Region (δ 7.0-9.0 ppm): The signals in this downfield region are characteristic of the protons on the 3-pyridinyl ring. The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons, causing them to resonate at higher chemical shifts.[7] The specific splitting patterns (doublets and a doublet of doublets) arise from spin-spin coupling between the non-equivalent pyridine protons.

  • Olefinic Region (δ 5.0-6.5 ppm): The two singlets at approximately 6.11 and 5.38 ppm are assigned to the vinyl protons at C16 and C6, respectively. Their chemical shifts are influenced by their position within the rigid steroidal framework.

  • Carbinol Proton (δ ~4.44 ppm): The multiplet around 4.44 ppm corresponds to the proton at C3, which is attached to the carbon bearing the acetate group. The electronegative oxygen atom causes a significant downfield shift.

  • Aliphatic Region (δ 1.0-2.5 ppm): This highly congested region contains the signals for the numerous methylene and methine protons of the androstane backbone. The complexity of this region often necessitates the use of two-dimensional (2D) NMR techniques, such as COSY and HSQC, for unambiguous assignment.[8]

  • Methyl Region (δ ~1.0-2.1 ppm): The sharp singlets corresponding to the two angular methyl groups (C18 and C19) and the acetate methyl group are typically found in this upfield region. Their distinct chemical shifts are valuable for confirming the integrity of the steroidal core and the acetate functionality.

¹³C NMR Spectrum Interpretation
  • Carbonyl Carbon (δ ~170.4 ppm): The signal at the lowest field is characteristic of the carbonyl carbon of the acetate group.[9]

  • Aromatic and Olefinic Carbons (δ 120-152 ppm): The signals for the carbons of the pyridine ring and the double bonds (C5, C6, C16, and C17) appear in this region. The chemical shifts are influenced by the hybridization state (sp²) and the electronic effects of the substituents.

  • Oxygenated Carbon (δ ~73.8 ppm): The signal for the C3 carbon, which is bonded to the oxygen of the acetate group, is found at a significantly downfield position compared to other sp³ hybridized carbons.

  • Aliphatic Carbons (δ 16-60 ppm): The numerous signals in this region correspond to the sp³ hybridized carbons of the steroid skeleton. The specific chemical shift of each carbon is determined by its local environment, including the number of attached protons and its proximity to functional groups.

Advanced Spectroscopic Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR are powerful tools, complex molecules like Abiraterone Acetate often benefit from the application of more advanced techniques for complete and unambiguous structural assignment.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[8][10]

    • COSY reveals proton-proton coupling networks, helping to trace the connectivity of protons within the steroid backbone.

    • HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, providing a powerful method for assigning carbon resonances.

    • HMBC shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together different fragments of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, confirming its elemental composition.[3] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. For Abiraterone Acetate, characteristic absorption bands would be expected for the carbonyl group of the ester (around 1735 cm⁻¹), C=C double bonds, and the C-O bond.[12]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for Abiraterone Acetate (CAS 171826-80-5). The detailed spectral assignments, coupled with a standardized experimental protocol and an interpretive discussion, serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of this important pharmaceutical compound. The application of advanced NMR techniques, in conjunction with other analytical methods, ensures the unequivocal structural verification and purity assessment of Abiraterone Acetate, which is critical for its role in the treatment of prostate cancer.

References

  • Organic Spectroscopy International. (2018, June 30).
  • FTIR spectra of A ABT, B DM-β-CD, C inclusion complex of ABT-DM-β-CD,...
  • Refining the Performance of Abiraterone Acetate through Industry-friendly Techniques for Improving Functionality. (2025, September 21).
  • BenchChem. (2025).
  • An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A)
  • Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacokinetic evalu
  • NMR Sample Prepar
  • Synthesis of the Abiraterone Derivatives 5α‐ and 5β‐Δ1‐Abiraterone and Structural Determination of an Unknown Metabolite in Human Serum Derived from Oral Abiraterone Acet
  • A validated liquid-chromatographic mass spectroscopy method for the quantification of abiraterone acetate and abiraterone in human plasma | Request PDF. (2025, August 10).
  • Solid state characterization of lyophilized abiraterone acetate...
  • Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. (2024, June 24).
  • A validated liquid chromatographic-tandem mass spectroscopy method for the quantification of abiraterone acetate and abiraterone in human plasma. (2006, November 7). PubMed.
  • NMR sample prepar
  • SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE Siyue Ma,a Jianheng Li,a* Huayang Tang,a and Feng Xub aSchool of. (2018, February 15).
  • A REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ABIRATERONE ACET
  • Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding. (2023, August 23). PMC.
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021, April 30). MDPI.
  • Abiraterone Acetate | C26H33NO2 | CID 9821849. (n.d.). PubChem.
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). PMC.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Abiraterone acetate(154229-18-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • A diagnostic fragment of the NMR spectrum of the abiraterone nanoparticles. | Download Scientific Diagram. (n.d.).
  • interpreting C-13 NMR spectra. (n.d.). Chemguide.
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2023, June 28). ACD/Labs.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Design and Molecular Modeling of Abiraterone-Functionalized Gold Nanoparticles. (2018, August 22). MDPI.
  • EDA Assessment Reportfor human medicinal product. (n.d.).
  • Carbon-13 NMR Spectroscopy. (2019, January 22). YouTube.
  • Abiraterone Acetate Monograph for Professionals. (2024, July 10). Drugs.com.
  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul

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Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity and Cytotoxicity of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Preamble: Charting the Unexplored Biological Landscape of a Substituted Salicylate To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide into t...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Unexplored Biological Landscape of a Substituted Salicylate

To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide into the potential biological activities and cytotoxic profile of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. It is critical to establish from the outset that, as of the current date, the scientific literature contains a notable scarcity of direct experimental data on the biological effects of this specific molecule (CAS RN: 4068-78-4)[1][2]. This guide, therefore, adopts a dual-pronged approach. Firstly, it will present all available information pertaining directly to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. Secondly, and more substantially, it will construct a predictive biological profile based on well-documented structure-activity relationships of structurally analogous compounds, namely substituted salicylates, phenolic acids, and their derivatives.

This guide is structured not as a rigid report but as a strategic roadmap for investigation. It aims to provide the rationale behind hypothesizing certain biological activities and furnishes the detailed experimental frameworks required to systematically test these hypotheses. The ultimate goal is to empower researchers to unlock the potential of this under-investigated compound.

Molecular Profile and Physicochemical Properties

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a substituted derivative of salicylic acid[3]. Its structure, featuring a chlorinated and methoxylated benzene ring with a hydroxyl group and a methyl ester, suggests a lipophilic character with potential for hydrogen bonding. These features are pivotal in its potential interactions with biological macromolecules.

Table 1: Physicochemical Properties of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

PropertyValueSource
CAS Number 4068-78-4[1][2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Melting Point 50 °C[2]
Boiling Point 266.91°C (estimate)[3]
Appearance Solid[2]
XLogP3 3.6[2]

The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (chloro, methyl ester) groups on the aromatic ring creates a unique electronic profile that likely governs its biological activity. The hydroxyl and methoxy groups are common moieties in many biologically active natural products, often contributing to antioxidant and anti-inflammatory properties[4]. The chloro- substitution can enhance antimicrobial activity and modulate the overall lipophilicity, potentially influencing cell membrane permeability.

Postulated In Vitro Biological Activities: A Profile Based on Structural Analogs

Based on the extensive literature on substituted benzoates and salicylates, we can hypothesize several key biological activities for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate.

Antimicrobial and Antibacterial Potential

The presence of a chlorinated phenolic scaffold is a strong indicator of potential antimicrobial activity. Numerous studies have demonstrated that chlorinated phenols and their derivatives exhibit potent antibacterial effects[5]. For instance, sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have shown significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA)[6][7].

Causality: The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular contents[8]. The chloro- group can enhance this effect by increasing the lipophilicity of the molecule, facilitating its partitioning into the lipid-rich bacterial membrane.

Anti-inflammatory Properties

Salicylic acid and its derivatives are archetypal non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as NF-κB[9][10]. Methoxy-substituted compounds, in particular, have been investigated for their ability to suppress the production of pro-inflammatory cytokines[10]. Furthermore, 2-methoxy-4-vinylphenol has been shown to exert anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS)[11].

Hypothesized Mechanism: It is plausible that Methyl 5-chloro-2-hydroxy-4-methoxybenzoate could inhibit COX enzymes, thereby reducing the synthesis of prostaglandins, key mediators of inflammation. Its phenolic nature also suggests a potential to interfere with the NF-κB signaling cascade.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals[12][4][13]. The antioxidant capacity of phenolic acids is a key contributor to their protective effects against oxidative stress-related diseases[4]. The number and position of hydroxyl and methoxy groups on the aromatic ring are critical determinants of antioxidant potential[14].

Rationale: The 2-hydroxy group on the benzoate ring of the target molecule is a primary site for free radical scavenging. The 4-methoxy group can also contribute to the antioxidant capacity through resonance stabilization of the resulting phenoxyl radical.

In Vitro Cytotoxicity: A Critical Assessment

A thorough evaluation of cytotoxicity is fundamental in drug discovery. While direct cytotoxicity data for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is unavailable, studies on related salicylates and substituted benzoic acids provide a framework for its potential cytotoxic profile.

Salicylates have been shown to induce apoptosis (programmed cell death) in various cell types, and their cytotoxic effects can be cell-type specific[15]. For example, alkylated derivatives of salicylic acid have demonstrated cytotoxic activity against HeLa cervical cancer cells[16]. Nitro-substituted salicylanilides have also been evaluated for their cytotoxicity against human cell lines[17].

Predictive Analysis: The cytotoxic potential of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate will likely be dose-dependent and vary across different cell lines. Its pro-apoptotic potential should be a key focus of investigation.

The following diagram illustrates a potential, generalized signaling pathway for salicylate-induced apoptosis.

Salicylate_Apoptosis_Pathway Salicylate Salicylate Derivative Mitochondria Mitochondrial Stress Salicylate->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized pathway of salicylate-induced apoptosis.

Experimental Protocols for Biological Characterization

To empirically determine the biological activity and cytotoxicity of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, a series of well-established in vitro assays are recommended. The following protocols are provided as a starting point for these investigations.

General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of a test compound.

Experimental_Workflow start Test Compound: Methyl 5-chloro-2-hydroxy-4-methoxybenzoate cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Assays (MIC/MBC Determination) start->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (COX Inhibition, Nitric Oxide) start->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism data Data Analysis & Interpretation antimicrobial->data antioxidant->data anti_inflammatory->data mechanism->data

Caption: A streamlined workflow for in vitro biological evaluation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HaCaT, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment[15].

  • Compound Treatment: Prepare serial dilutions of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent, e.g., doxorubicin)[16]. Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C[15].

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate and a standard antioxidant (e.g., ascorbic acid or quercetin) in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound or standard at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate for 1 hour.

  • Inflammatory Stimulus: Induce nitric oxide production by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

Concluding Remarks and Future Directions

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate represents a molecule with a chemical structure suggestive of a rich and diverse biological activity profile. While direct experimental evidence is currently lacking, a systematic investigation guided by the principles of structure-activity relationships and established in vitro protocols holds significant promise. The potential for this compound to exhibit antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties warrants its inclusion in screening programs for novel therapeutic agents. The experimental frameworks provided in this guide offer a robust starting point for such investigations, paving the way for a comprehensive understanding of this compound's biological significance.

References

  • Ardianto, P., Arsianti, A., Istiadi, K. A., & Fadilah, F. (2021). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Science Alert.
  • Kos, J., et al. (2015). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed.
  • Taha, M., et al. (2016).
  • Assefa, A. D. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug Delivery and Therapeutics.
  • Patil, V., Asrondkar, A., & Chowdhary, A. (Year not available).
  • Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • Salehi, B., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI.
  • Zatloukal, L., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • Gaharwar, U. S., et al. (2020).
  • Caring Sunshine. (n.d.). Relationship: Inflammation and methoxy-substituted benzoquinones. Available from: [Link]

  • Assefa, A. D. (2023).
  • Kumar, N., & Goel, N. (2019).
  • Lee, J. H., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed.
  • LookChem. (n.d.). Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzoate. Available from: [Link]

  • CAS Common Chemistry. (n.d.). Methyl 5-chloro-2-hydroxybenzoate. Available from: [Link]

  • EMA. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. PMC.
  • Oliveira, C. P., et al. (2012). In vitro salicylate does not further impair aging-induced brain mitochondrial dysfunction. PubMed.
  • PubChemLite. (n.d.). Methyl 5-chloro-4-hydroxy-2-methoxybenzoate. Available from: [Link]

  • Sharifi-Rad, J., et al. (2025).
  • ResearchGate. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. Available from: [Link]

  • Stalińska, J., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • Lou, Z., et al. (2011). Antibacterial Activity and Mechanism of Action of Chlorogenic Acid.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Application Note: Regioselective Synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate Document Type: Technical Synthesis Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Document Type: Technical Synthesis Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS: 171826-80-5) is a highly valued halogenated aromatic building block[1]. It is extensively utilized in medicinal chemistry to synthesize complex active pharmaceutical ingredients (APIs), including tricyclic spiropiperidines for chemokine receptor modulation[2] and substituted pyridinone-containing tricyclic compounds targeting Hepatitis B Virus (HBV) infection[3]. This application note details a robust, scalable, and highly regioselective electrophilic aromatic chlorination protocol utilizing sulfuryl chloride ( SO2​Cl2​ ) to achieve high-purity yields.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, I emphasize that successful scale-up of aromatic halogenations requires strict control over regioselectivity and reaction kinetics. This protocol is designed around the following mechanistic principles:

  • Synergistic Regioselectivity: The starting material, methyl 2-hydroxy-4-methoxybenzoate, possesses two strongly activating, ortho/para-directing groups (the C2 hydroxyl and the C4 methoxy) and one deactivating, meta-directing group (the C1 methyl ester). The C5 position is para to the C2-OH and ortho to the C4-OMe. The combined electron-donating resonance effects of both oxygen atoms make C5 the absolute most nucleophilic site on the arene. Consequently, electrophilic attack occurs almost exclusively at C5.

  • Reagent Selection ( SO2​Cl2​ vs. Cl2​ gas): Sulfuryl chloride is employed as the chlorinating agent. Unlike elemental chlorine gas, SO2​Cl2​ provides a controlled, stoichiometric release of electrophilic chlorine ( Cl+ equivalent). This mitigates the risk of over-chlorination (e.g., di-chlorination at C3 and C5) and prevents oxidative degradation of the electron-rich aromatic system[2].

  • Thermodynamic Control: The reaction is initiated at 0–5 °C to control the initial exothermic release of HCl and SO2​ gases, ensuring a clean kinetic product profile before warming to room temperature to drive the reaction to completion.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 1.7 mol scale reaction, adapted from validated industrial patent literature[2].

ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl 2-hydroxy-4-methoxybenzoate 182.171.00308.2 gStarting Material (SM)
Sulfuryl chloride ( SO2​Cl2​ ) 134.971.17274.8 gChlorinating Agent
Dichloromethane (DCM) 84.93~10 volumes3.18 LAprotic Solvent
Saturated NaHCO3​ (aq) -ExcessAs neededQuenching / Neutralization
Anhydrous Na2​SO4​ 142.04-As neededDrying Agent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Electrophilic Addition

  • Dissolution: Charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas scrubber system (to trap HCl / SO2​ ) with methyl 2-hydroxy-4-methoxybenzoate (308.2 g, 1.7 mol) and dichloromethane (3.18 L)[2]. Causality: DCM is chosen because it is inert to electrophilic aromatic substitution and effectively dissipates the heat of reaction.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures are critical prior to reagent addition to prevent runaway exotherms and suppress non-specific chlorination at the less reactive C3 position.

  • Reagent Addition: Load sulfuryl chloride (274.8 g, 2.0 mol) into the addition funnel. Add the SO2​Cl2​ dropwise over 45–60 minutes, maintaining the internal temperature below 10 °C[2]. Causality: Controlled addition regulates the in situ generation of the chloronium ion and safely manages the vigorous evolution of acidic gases.

Phase 2: Reaction Progression & Monitoring 4. Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 5. Validation: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1 v/v) or HPLC. The protocol is self-validating: the complete disappearance of the highly fluorescent starting material under UV (254 nm) indicates full conversion to the chlorinated product.

Phase 3: Quenching and Workup 6. Neutralization: Carefully pour the reaction mixture into a vigorously stirred beaker containing ice-cold saturated aqueous NaHCO3​ . Causality: This step neutralizes dissolved HCl and destroys unreacted SO2​Cl2​ . Ice is strictly necessary to counteract the highly exothermic neutralization and prevent solvent boil-off. 7. Phase Separation: Transfer the quenched mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional portion of DCM (500 mL) to maximize yield. 8. Washing: Wash the combined organic layers with brine (1 L). Causality: Brine removes residual aqueous salts and pre-dries the organic phase by drawing out dissolved water via osmotic pressure.

Phase 4: Isolation and Purification 9. Drying: Dry the organic phase over anhydrous Na2​SO4​ , then filter to remove the drying agent. Causality: Removing trace water before concentration prevents potential ester hydrolysis during heating. 10. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid. 11. Recrystallization: Recrystallize the crude solid from boiling ethanol (or an ethyl acetate/hexane mixture) to afford pure methyl 5-chloro-2-hydroxy-4-methoxybenzoate.

Analytical Characterization

To verify the structural integrity and regioselectivity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks:

  • Mass Spectrometry (ESI-MS): Expected m/z 217 [M+H]+ . The spectrum must display a characteristic 3:1 isotopic ratio at m/z 217 and 219, confirming the incorporation of a single chlorine atom.

  • 1 H NMR (400 MHz, CDCl3​ ): The defining feature of successful C5 chlorination is the presence of two distinct singlets in the aromatic region (representing the C3 and C6 protons). The loss of ortho/meta coupling (which would be present if the starting material was unreacted or chlorinated at C3) definitively proves the para-relationship of the remaining aromatic protons.

Process Visualization

SynthesisWorkflow SM Starting Material Methyl 2-hydroxy-4-methoxybenzoate Dissolved in DCM Cooling Temperature Control Cool to 0-5 °C (Ice Bath) SM->Cooling Addition Electrophilic Addition Dropwise SO2Cl2 (1.17 eq) Cooling->Addition Reaction Reaction Progression Stir at RT for 2-4 h Monitor by TLC/HPLC Addition->Reaction Workup Quench & Workup Neutralize with NaHCO3 (aq) Wash with Brine Reaction->Workup Purification Isolation Dry over Na2SO4, Concentrate Recrystallization Workup->Purification Product Target Product Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS: 171826-80-5) Purification->Product

Fig 1: Step-by-step workflow for the regioselective chlorination using sulfuryl chloride.

References

  • AstraZeneca AB. (2008). WO 2008/010765 A1: Novel tricyclic spiropiperidine compounds, their synthesis and their uses as modulators of chemokine receptor activity. World Intellectual Property Organization.
  • Arbutus Biopharma Corporation. (2021). US 11013726 B2: Substituted pyridinone-containing trycyclic compounds, and methods using same. United States Patent and Trademark Office.

Sources

Application

The Strategic Utility of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Pharmaceutical Intermediate Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a promising,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a promising, albeit lesser-documented, intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive phenolic hydroxyl group, a methyl ester, and strategically placed chloro and methoxy substituents on the benzene ring, offers a versatile platform for molecular elaboration. The electronic effects of these substituents create a nuanced reactivity profile, allowing for selective chemical transformations. This guide provides an in-depth exploration of the potential applications of this intermediate, complete with detailed experimental protocols and the scientific rationale behind them. While direct literature on this specific isomer is sparse, the protocols herein are built upon established and robust chemical principles demonstrated in closely related analogues, providing a solid foundation for its use in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use. Below is a summary of key identifiers and predicted data for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate.

PropertyValueSource
Molecular Formula C₉H₉ClO₄PubChem[1]
Molecular Weight 216.62 g/mol PubChem[1]
IUPAC Name methyl 5-chloro-4-hydroxy-2-methoxybenzoatePubChem[1]
SMILES COC1=CC(=C(C=C1C(=O)OC)Cl)OPubChem[1]
Predicted XLogP3 2.5-
Predicted Hydrogen Bond Donor Count 1-
Predicted Hydrogen Bond Acceptor Count 4-

Note: Predicted values are computationally derived and should be confirmed experimentally.

Core Reactivity and Strategic Applications

The synthetic utility of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is primarily centered around the reactivity of its phenolic hydroxyl group and the potential for modification of the methyl ester. The chloro and methoxy groups serve to modulate the reactivity of the aromatic ring and can be important for the biological activity of the final pharmaceutical product.

The primary transformations envisioned for this intermediate are:

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group is a prime site for introducing a wide variety of side chains via alkylation or acylation, enabling the connection to other parts of a target molecule.

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.

  • Electrophilic Aromatic Substitution: While the ring is already substituted, the potential for further functionalization under specific conditions exists, although this is likely to be less common than reactions at the hydroxyl or ester groups.

The following sections provide detailed protocols for key transformations, illustrating the practical application of this intermediate in a research and development setting.

Experimental Protocols

Protocol 1: O-Alkylation of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

This protocol details a general method for the O-alkylation of the phenolic hydroxyl group, a common strategy for introducing side chains in drug synthesis. The choice of the alkylating agent (R-X) will be dictated by the specific synthetic route.

Workflow for O-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_intermediate Dissolve Methyl 5-chloro-2-hydroxy-4-methoxybenzoate in an appropriate solvent (e.g., DMF, Acetone) add_base Add a suitable base (e.g., K₂CO₃, Cs₂CO₃) prep_intermediate->add_base add_alkylating_agent Add the alkylating agent (R-X) dropwise add_base->add_alkylating_agent heat_reaction Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) add_alkylating_agent->heat_reaction monitor_reaction Monitor reaction progress by TLC or LC-MS heat_reaction->monitor_reaction cool_reaction Cool the reaction mixture to room temperature monitor_reaction->cool_reaction quench_reaction Quench with water and extract with an organic solvent (e.g., Ethyl Acetate) cool_reaction->quench_reaction wash_organic Wash the organic layer with brine quench_reaction->wash_organic dry_organic Dry over anhydrous Na₂SO₄ wash_organic->dry_organic concentrate Concentrate under reduced pressure dry_organic->concentrate purify Purify the crude product by column chromatography concentrate->purify

Caption: Workflow for the O-alkylation of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (e.g., a substituted alkyl halide, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Hypothetical):

ParameterValue
Starting Material Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
Alkylating Agent 1-bromo-3-chloropropane
Base K₂CO₃
Solvent DMF
Reaction Temperature 70 °C
Reaction Time 5 hours
Expected Yield 85-95%
Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

The conversion of the methyl ester to a carboxylic acid is a fundamental step to enable subsequent amide or ester bond formation.

Reaction Scheme for Hydrolysis

intermediate Methyl 5-chloro-2-hydroxy-4-methoxybenzoate product 5-chloro-2-hydroxy-4-methoxybenzoic acid intermediate->product Hydrolysis reagents 1. NaOH or KOH, MeOH/H₂O 2. HCl (aq)

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v, 15 mL/mmol). Add sodium hydroxide (NaOH, 2.5 eq) and stir the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water (20 mL) and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Quantitative Data Summary (Hypothetical):

ParameterValue
Starting Material Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
Base NaOH
Solvent Methanol/Water
Reaction Temperature Reflux
Reaction Time 2.5 hours
Expected Yield >90%

Causality Behind Experimental Choices

  • Choice of Base in O-Alkylation: Potassium carbonate is a mild and cost-effective base suitable for the deprotonation of the phenolic hydroxyl group. Cesium carbonate can be used for less reactive alkylating agents due to its higher solubility and the "cesium effect," which can enhance reaction rates.

  • Choice of Solvent: DMF and acetone are common polar aprotic solvents for O-alkylation as they effectively dissolve the reactants and do not participate in the reaction.

  • Hydrolysis Conditions: A mixture of methanol and water is used for hydrolysis to ensure the solubility of both the ester and the hydroxide salt. The reaction is typically heated to accelerate the rate of saponification. Acidification is necessary to protonate the carboxylate and precipitate the free carboxylic acid.

Conclusion and Future Prospects

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate represents a valuable, though currently underutilized, intermediate for the synthesis of novel pharmaceutical compounds. The strategic positioning of its functional groups allows for a range of selective modifications, making it an ideal scaffold for building molecular complexity. The protocols detailed in this guide, grounded in established chemical principles, provide a solid framework for researchers and drug development professionals to harness the synthetic potential of this versatile building block. Further exploration of its reactivity and application in the synthesis of biologically active molecules is warranted and is anticipated to yield novel therapeutic agents.

References

  • Adeel, M., et al. (2009). Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2176. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. Methyl 5-chloro-4-hydroxy-2-methoxybenzoate. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • Wang, Y., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1963-1973. [Link]

  • Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Document Control Date of Issue: March 18, 2026 Location: Tokyo, Japan Target Audience: Researchers, Analytical Scientists, and QC Professionals Executive Summary & Context Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Control Date of Issue: March 18, 2026 Location: Tokyo, Japan Target Audience: Researchers, Analytical Scientists, and QC Professionals

Executive Summary & Context

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS: 171826-80-5) is a critical highly substituted aromatic building block. It is prominently utilized as an intermediate in the synthesis of substituted pyridinone-containing tricyclic compounds, which are actively investigated for the treatment of Hepatitis B Virus (HBV) infections ()[1].

Given its role in pharmaceutical synthesis, rigorous quality control is paramount. This application note details the causality-driven development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify this analyte, assess its purity, and monitor reaction kinetics.

Physicochemical Profiling & Chromatographic Causality

Successful method development is not a process of trial and error; it is dictated by the physicochemical properties of the analyte. Methyl 5-chloro-2-hydroxy-4-methoxybenzoate possesses four distinct functional groups on a benzene ring: a methyl ester, a phenolic hydroxyl, a methoxy group, and a chlorine atom.

  • Ionization Dynamics (pKa): The phenolic hydroxyl group is the primary ionizable center. While a standard phenol has a pKa of ~10, the electron-withdrawing nature of the ortho-ester and meta-chlorine groups significantly increases its acidity, lowering the estimated pKa to approximately 7.5–8.5.

  • The pH Causality: If the mobile phase pH is maintained near the analyte's pKa, the molecule will exist in a dynamic equilibrium between its neutral (protonated) and ionized (phenolate) states. This dual-state existence causes severe peak tailing, split peaks, and irreproducible retention times. Therefore, the mobile phase must be highly acidic (pH < 4.0) to ensure the phenol remains 100% protonated and neutral during the chromatographic run.

pH_Logic A Analyte: Phenol Group (Estimated pKa ~ 8.0) B pH > 8.0 (Ionized Phenolate) A->B Alkaline Mobile Phase C pH < 4.0 (Protonated Phenol) A->C Acidic Mobile Phase (0.1% TFA) D Poor Retention, Peak Tailing B->D E Strong Retention, Sharp Symmetrical Peaks C->E

Figure 1: Causality of mobile phase pH on analyte ionization and chromatographic peak shape.

Method Development Rationale

Based on the foundational principles outlined in[2][3][4], the following strategic choices were made:

  • Stationary Phase (End-capped C18): The molecule is moderately lipophilic, making a C18 column ideal. However, the highly polar hydroxyl and ester groups can undergo secondary hydrogen-bonding interactions with residual silanols on the silica matrix. An end-capped C18 column is strictly required to neutralize these silanols and guarantee peak symmetry.

  • Mobile Phase Additive (0.1% TFA): Trifluoroacetic acid (TFA) serves a dual purpose. It drops the aqueous pH to ~2.0 (satisfying the pH causality rule) and acts as an ion-pairing agent that further masks any exposed stationary phase silanols.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is selected over methanol because it provides lower backpressure, superior UV transparency at low wavelengths, and sharper elution profiles for halogenated aromatic compounds.

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~8.0, UV Max ~254 nm) B 2. Stationary Phase Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (0.1% TFA / Acetonitrile) B->C D 4. Gradient Design (Resolution & Run Time) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Figure 2: Step-by-step logical workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass a System Suitability Test (SST) to prove operational readiness.

Reagents and Standard Preparation
  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic Acid (TFA).

  • Diluent Selection: 50:50 (v/v) Water:Acetonitrile. Causality Note: The diluent must closely match the initial gradient conditions. Dissolving the sample in 100% organic solvent would cause the analyte to travel faster than the mobile phase upon injection, leading to a distorted "solvent effect" band broadening.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate reference standard. Dissolve in 100 mL of diluent to yield a stock solution of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped, high-density bonding prevents silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses ionization of the phenolic -OH group.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the lipophilic aromatic compound efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 254 nmTargets the conjugated aromatic ring for maximum sensitivity.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial hold
2.07030Isocratic hold to stabilize baseline
10.01090Linear ramp to elute strongly retained impurities
13.01090Wash step to clear column
13.17030Return to initial conditions
18.07030Column re-equilibration
System Suitability Test (SST) Execution

Prior to analyzing unknown samples, inject the 100 µg/mL standard solution five times. The run is only validated if the following criteria are met:

  • Retention Time RSD: ≤ 1.0% (Ensures pump and gradient stability).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms the absence of secondary silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Verifies column efficiency and health).

Method Validation Summary

The method was validated strictly according to the guidelines[5][6][7][8][9].

Table 3: Quantitative Validation Data

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTBlank shows no peaks at ~6.8 minPass
Linearity Range R² ≥ 0.999 across 25% to 150%R² = 0.9998 (10 µg/mL to 150 µg/mL)Pass
Method Precision %RSD of 6 preparations ≤ 2.0%%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery99.4% – 100.8% across all levelsPass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

References

  • Source: Google Patents (US11013726B2)
  • Title: Practical HPLC Method Development (2nd Edition)
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL: [Link]

Sources

Application

Application Note: Solubility Profile of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate in Common Organic Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior in various stages of dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior in various stages of drug development, chemical synthesis, and formulation. This document provides a comprehensive guide to understanding and determining the solubility profile of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. We delve into the theoretical principles governing its solubility based on its molecular structure and provide a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Critical Role of Solubility

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a substituted benzoic acid derivative. Its structure, featuring a blend of polar (hydroxyl, methoxy, ester) and nonpolar (chlorinated aromatic ring) functionalities, suggests a complex and highly solvent-dependent solubility profile. Understanding this profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification (e.g., crystallization).

  • Formulation Development: Designing effective drug delivery systems, as solubility directly impacts dissolution rate and bioavailability.[1][2]

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results.

This guide provides the foundational knowledge and practical steps for researchers to accurately characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4][5][6] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. Let's analyze the molecular structure of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate in this context.

Molecular Structure Analysis:

  • Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group.

  • Hydrogen Bond Acceptors: The hydroxyl (-OH) group, the methoxy (-OCH₃) group, and the carbonyl (C=O) of the ester group.

  • Polar Moieties: The hydroxyl, methoxy, and methyl ester groups contribute to the molecule's overall polarity through dipole-dipole interactions.

  • Nonpolar Moieties: The benzene ring and the chloro-substituent (-Cl) are hydrophobic and interact primarily through London dispersion forces.

Solvent Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[7] They are expected to effectively solvate the molecule by interacting strongly with the hydroxyl, methoxy, and ester groups. High solubility is predicted.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipoles but lack acidic protons, so they cannot donate hydrogen bonds but can accept them.[3][7] They will interact well with the polar parts of the molecule, likely resulting in good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot engage in hydrogen bonding.[6][7] They will primarily interact with the nonpolar aromatic ring and chloro group. The polar functional groups will have poor interactions, leading to predicted low solubility.

Based on this analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, Acetone, AcetonitrileModerate to HighDipole-Dipole, Hydrogen Bond Acceptance
Moderately Polar Ethyl Acetate, DichloromethaneModerateDipole-Dipole
Nonpolar Toluene, HexaneLowLondon Dispersion Forces

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[3][8][9] This procedure ensures that the solution has reached saturation and is in equilibrium with the solid state of the compound.

Materials and Equipment
  • Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (purity >98%)

  • Analytical grade organic solvents

  • 20 mL glass scintillation vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (e.g., set to 25 °C)

  • Analytical balance (± 0.01 mg)

  • Centrifuge capable of holding the vials

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes and glassware

  • HPLC system with a UV-Vis detector[1][10]

  • Appropriate HPLC column (e.g., C18 reversed-phase)

Workflow for Solubility Measurement

The following diagram outlines the critical steps in the experimental determination of solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to a known volume of solvent in a sealed vial. B Agitate on an orbital shaker at constant temperature (e.g., 24-72 hours). A->B C Periodically sample until concentration reaches a plateau. B->C Equilibrium Check D Centrifuge vial to pellet undissolved solid. C->D E Carefully withdraw supernatant. D->E F Filter supernatant through a 0.22 µm PTFE filter. E->F G Accurately dilute the filtered saturated solution. F->G H Quantify concentration using a calibrated HPLC-UV method. G->H I Calculate solubility (mg/mL, mol/L). H->I

Caption: Workflow for the shake-flask equilibrium solubility protocol.
Step-by-Step Methodology
  • Preparation of Solutions:

    • Add an excess amount of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate to a series of vials. "Excess" means enough solid should remain visible after the equilibration period. A starting point is ~20 mg of solid per 2 mL of solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap each vial. Include a solvent-only blank for each type of solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours. For some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[3][8] It is best practice to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm the concentration is no longer increasing.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour.

    • Centrifuge the vials for 15 minutes at a high speed (e.g., 10,000 rpm) to pellet the remaining solid.[3]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a chemically inert 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.[8]

  • Quantitative Analysis (HPLC-UV):

    • Method Development: Develop a suitable HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point. The UV detector wavelength should be set to the λmax of the compound for maximum sensitivity.[10][11]

    • Calibration Curve: Prepare a series of standard solutions of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate of known concentrations in the solvent of interest. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration. The curve must have a correlation coefficient (R²) of >0.99.[3]

    • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to ensure its concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve equation.

    • Multiply the result by the dilution factor to determine the final solubility concentration in the saturated solution.

Data Presentation and Interpretation

Solubility data should be reported in standard units to allow for easy comparison. The following table provides a template for presenting the final quantitative results.

Table 2: Experimentally Determined Solubility of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate at 25 °C (Illustrative Data)

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticXX.XX.XXX
EthanolPolar ProticXX.XX.XXX
AcetonePolar AproticXX.XX.XXX
Ethyl AcetateModerately PolarXX.XX.XXX
DichloromethaneModerately PolarX.XX.XXX
TolueneNonpolar
HexaneNonpolar
*Note: This table is for illustrative purposes. Values must be determined experimentally.

The interpretation of this data should directly correlate with the theoretical principles discussed in Section 2. The ability of the solvent to engage in hydrogen bonding and dipole-dipole interactions with the solute dictates the extent of solubilization.

G cluster_solute Solute: Methyl 5-chloro-2-hydroxy-4-methoxybenzoate cluster_solvent Solvent Properties cluster_interaction Interaction Strength & Solubility Solute Features: - H-Bond Donor (-OH) - H-Bond Acceptor (-OH, -O-CH3, C=O) - Dipole Moments - Nonpolar Ring High High Solubility Solute->High Strong H-Bonding + Dipole Interactions Medium Moderate Solubility Solute->Medium Dipole Interactions + H-Bond Acceptance Low Low Solubility Solute->Low Weak Dispersion Forces Only Protic Polar Protic (e.g., Methanol) - H-Bond Donor & Acceptor - Strong Dipole Protic->High Aprotic Polar Aprotic (e.g., Acetone) - H-Bond Acceptor Only - Strong Dipole Aprotic->Medium Nonpolar Nonpolar (e.g., Hexane) - No H-Bonding - No Dipole Nonpolar->Low

Caption: Relationship between solute features, solvent properties, and solubility.

Conclusion

This application note provides a robust framework for both predicting and experimentally determining the solubility of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. By understanding the interplay of intermolecular forces and applying the rigorous shake-flask method, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions in chemical synthesis, process optimization, and pharmaceutical formulation, ultimately accelerating the development timeline.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Unknown. (n.d.).
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Unknown. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
  • Lund University Publications. (n.d.).
  • Unknown. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Unknown. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • ChemicalBook. (2024, August 17).
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Unknown. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. PMC.
  • Unknown. (2025, October 27).
  • PubChemLite. (n.d.).
  • Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 49-62.
  • PubChem. (n.d.).
  • Thermo Scientific Chemicals. (n.d.).
  • ChemBK. (2024, April 9).
  • Sigma-Aldrich. (n.d.). METHYL 5-CHLORO-4-(ISOBUTYRYLAMINO)
  • Ataman Kimya. (n.d.).
  • Thermo Scientific Chemicals. (n.d.).
  • Benchchem. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthesis yield and purity.

Introduction: The Synthetic Challenge

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a substituted salicylate derivative. Its synthesis, while seemingly straightforward via the esterification of its corresponding carboxylic acid, presents several challenges common to substituted aromatic systems. The primary route involves the Fischer-Speier esterification of 5-chloro-2-hydroxy-4-methoxybenzoic acid with methanol, catalyzed by a strong acid.[1] Success hinges on managing the reaction equilibrium, preventing side reactions, and implementing an effective purification strategy.

This guide is structured as a series of questions you might encounter during your experiment, providing not just solutions, but the underlying chemical principles to inform your decisions.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific problems encountered during the synthesis. Each question details potential causes and provides actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yield is the most common issue in this synthesis, often stemming from the reversible nature of Fischer esterification.[2] Let's break down the potential culprits.

Cause A: Unfavorable Reaction Equilibrium

The Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[1] To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.

Solutions:

  • Use Excess Methanol: The most straightforward method is to use methanol as the limiting reagent and as the solvent. A large molar excess of methanol (e.g., 10-20 equivalents or more) will drive the reaction forward.[1]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Dean-Stark Apparatus: For larger-scale reactions, a Dean-Stark trap can be used with a co-solvent like toluene to azeotropically remove water as it forms.[3]

    • Dehydrating Agents: Incorporating a dehydrating agent that does not interfere with the reaction, such as molecular sieves (3Å or 4Å), can sequester the water produced.

Cause B: Inefficient Catalysis

The reaction rate is highly dependent on the catalyst's effectiveness. An inadequate catalyst will result in an incomplete reaction within a practical timeframe.

Solutions:

  • Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[3] Para-toluenesulfonic acid (p-TsOH) is another excellent alternative, being a solid that is easier to handle.[1]

  • Catalyst Loading: Ensure you are using a sufficient catalytic amount, typically 1-5 mol% relative to the limiting reagent (the carboxylic acid).

  • Solid Acid Catalysts: For improved workup and catalyst reusability, consider solid acid catalysts like sulfated zirconia or cation-exchange resins.[4] These have shown high efficacy in the esterification of salicylic acid, a structurally similar compound.[4]

Cause C: Side Reactions

The starting material has two potentially reactive sites: the carboxylic acid and the phenolic hydroxyl group. While esterification of the phenol is less likely under these conditions, other side reactions can occur.

  • Etherification of the Phenol: With potent alkylating agents or under harsh conditions, the phenolic -OH could be methylated. Using methanol with an acid catalyst is unlikely to cause significant etherification, but it is a possibility. Monitor your reaction by TLC or LC-MS to check for less polar byproducts.

  • Degradation: Prolonged heating at high temperatures in strong acid can lead to decomposition or sulfonation of the aromatic ring if using H₂SO₄.

Solutions:

  • Optimize Temperature and Time: Heat the reaction to a moderate reflux (the boiling point of methanol, ~65 °C).[3] Monitor the reaction's progress every 1-2 hours. Extended reaction times beyond the point of completion (e.g., >24 hours) may increase the likelihood of side products.

Workflow for Maximizing Yield

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction yield.

G start Low Yield Observed check_equilibrium Step 1: Address Equilibrium start->check_equilibrium use_excess_methanol Use Methanol as Solvent (>10 eq.) check_equilibrium->use_excess_methanol Is excess alcohol used? remove_water Remove Water (e.g., Molecular Sieves) check_equilibrium->remove_water Is water being removed? check_catalyst Step 2: Verify Catalysis use_excess_methanol->check_catalyst remove_water->check_catalyst catalyst_choice Use H₂SO₄ or p-TsOH (1-5 mol%) check_catalyst->catalyst_choice Is catalyst active/sufficient? check_conditions Step 3: Optimize Conditions catalyst_choice->check_conditions temp_time Reflux at ~65°C Monitor by TLC/LC-MS check_conditions->temp_time Are conditions too harsh? purification Step 4: Refine Workup temp_time->purification bicarb_wash Thorough NaHCO₃ Wash to Remove Acidic SM purification->bicarb_wash recrystallize Recrystallize for Purity purification->recrystallize

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is impure. How do I identify and remove the contaminants?

Purity is critical, especially in drug development. The most probable impurity is the unreacted starting material, 5-chloro-2-hydroxy-4-methoxybenzoic acid.

Identification:
  • TLC Analysis: The starting carboxylic acid is significantly more polar than the ester product. It will have a lower Rf value on a silica TLC plate.

  • ¹H NMR Spectroscopy: The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (typically >10 ppm), which will be absent in the pure ester. The ester will show a new singlet for the methyl group (-OCH₃) around 3.8-4.0 ppm.

Removal Protocol: Acid-Base Extraction

This technique exploits the difference in acidity between the product and the starting material.

Step-by-Step Workup for Purification:

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If a large excess of methanol was used, remove most of it under reduced pressure (rotary evaporation).[3]

  • Dissolve: Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The basic bicarbonate solution will deprotonate the acidic unreacted carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer. The ester product, being non-acidic, remains in the organic layer.

    • Expert Tip: Perform at least two or three washes. After the final wash, check the pH of the aqueous layer to ensure it is basic, confirming the neutralization of all acidic components.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent by rotary evaporation to yield the crude ester.[3]

Final Purification: Recrystallization

For achieving high purity, recrystallization is often necessary.

  • Solvent Selection: Choose a solvent system in which the ester is soluble at high temperatures but sparingly soluble at low temperatures. A common choice would be a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the detailed, optimized protocol for this synthesis?

This protocol incorporates best practices to maximize yield and purity.

Optimized Fischer Esterification Protocol

Materials:

  • 5-chloro-2-hydroxy-4-methoxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxy-4-methoxybenzoic acid.

  • Add anhydrous methanol to the flask.

  • While stirring, slowly and carefully add the concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Remove the excess methanol via rotary evaporation.

  • Follow the detailed Acid-Base Extraction and Recrystallization protocols described in the troubleshooting section above.

Q2: Can I use other methylating agents besides methanol?

While Fischer esterification is the most common method, other reagents can form methyl esters.[5]

Reagent/MethodAdvantagesDisadvantages
Thionyl Chloride (SOCl₂), then Methanol The intermediate acyl chloride is highly reactive, driving the reaction to completion.[5]Two-step process; SOCl₂ is corrosive and generates HCl gas.
Diazomethane (CH₂N₂) Reacts quickly and cleanly at room temperature with no equilibrium.Highly toxic, explosive, and requires specialized handling. Not suitable for most labs.
Trimethylsilyldiazomethane (TMS-CHN₂) A safer alternative to diazomethane that reacts rapidly.[6]Expensive; can also react with phenols.[6]
Dimethyl Sulfate ((CH₃)₂SO₄) A powerful methylating agent.Highly toxic and carcinogenic; can also methylate the phenolic hydroxyl group.
Q3: What is the underlying mechanism of the acid-catalyzed esterification?

Understanding the mechanism highlights the critical role of the acid catalyst.

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (the catalyst is regenerated), yielding the final ester product.

The following diagram illustrates this multi-step, equilibrium-driven process.

G cluster_0 Activation cluster_1 Nucleophilic Addition cluster_2 Elimination & Regeneration RCOOH Carboxylic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H⁺ MeOH Methanol H_plus H⁺ (Catalyst) Ester Ester Water Water Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Methanol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer esterification.

References

  • Jadhav, V. H., & Nagawade, A. V. (2018). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. SN Applied Sciences, 1(1), 1-8. [Available at: Google Scholar search results provided did not include a direct link, but the article can be found on major academic search engines.]
  • Adeel, M., et al. (2012). Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2176.

  • Zhang, Y., et al. (2016). Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst. ResearchGate.

  • Chem LibreTexts. (2023). Ester Derivatives of Salicylic Acid. Chemistry LibreTexts. [Available at: The provided search result link was a generic redirect.
  • Wang, Y., et al. (2009). Esterification of Salicylic Acid with Dimethyl Carbonate over Mesoporous Aluminosilicate. Industrial & Engineering Chemistry Research, 48(7), 3363-3368.

  • Chen, J. (1946). U.S. Patent No. 2,397,498. Washington, DC: U.S. Patent and Trademark Office.

  • BenchChem. (2025). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. BenchChem.

  • Li, Y., et al. (2020). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 5(3), 575-580.

  • PubChem. Methyl 5-chloro-4-hydroxy-2-methoxybenzoate. National Center for Biotechnology Information.

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.

  • Caivano, I. (2024). Fischer Esterification-Typical Procedures. OperaChem.

  • FAO. METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Available at: The provided search result link was a generic redirect.
  • Dakota Chemicals. (2026). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Dakota Chemicals.

  • US5260475A - Esterification of hydroxybenzoic acids. Google Patents.

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic-Chemistry.org.

  • SpectraBase. Benzoic acid, 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic-Chemistry.org.

  • Tan, Y. (2012). N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1079.

  • Clark, J. (2023). ESTERIFICATION - alcohols and carboxylic acids. Chemguide.

  • CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene. Google Patents.

  • Lee, Y. S., & Lee, W. S. (2004). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 25(9), 1373-1375. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3314958/ - Note: This link seems to be for ref 19, but the article can be found via its title on academic search engines.]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Methyl 5-chloro-2-hydroxy-4-methoxybenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of halogenated aromatic esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of halogenated aromatic esters. The synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate—typically achieved via the electrophilic aromatic chlorination of methyl 2-hydroxy-4-methoxybenzoate using sulfuryl chloride (SO₂Cl₂) in dichloromethane[1]—is a robust pathway. However, it is highly susceptible to impurity formation if stoichiometric and thermodynamic controls are not strictly maintained.

This guide deconstructs the causality behind common impurities and provides self-validating protocols to ensure high-purity yields.

Reaction Workflow & Impurity Divergence

ReactionPathway SM Methyl 2-hydroxy- 4-methoxybenzoate (Starting Material) Reagents SO2Cl2 / DCM 0°C to RT SM->Reagents Target Methyl 5-chloro-2-hydroxy- 4-methoxybenzoate (Target Product) Reagents->Target Optimal Conditions Imp1 3,5-Dichloro Derivative (Over-chlorination) Reagents->Imp1 Excess SO2Cl2 High Temp Imp2 3-Chloro Regioisomer (Kinetic Product) Reagents->Imp2 Rapid Addition Poor Mixing

Electrophilic chlorination pathway illustrating target formation and primary impurity divergence.

Section 1: Troubleshooting Guide (FAQs)

Q1: We are observing a significant +34 Da mass peak in our LC-MS analysis. What is driving this over-chlorination, and how do we suppress it?

  • Root Cause (Causality): A +34 Da shift indicates the formation of the 3,5-dichloro-2-hydroxy-4-methoxybenzoate impurity[2]. The starting material contains two strongly electron-donating groups (hydroxyl at C2 and methoxy at C4), making the aromatic ring highly activated toward electrophilic substitution. While the C5 position is sterically and electronically favored (para to the methoxy group and ortho to the hydroxyl), the C3 position (between the two oxygen substituents) is also activated. Excess sulfuryl chloride (SO₂Cl₂) or elevated reaction temperatures provide the activation energy required to chlorinate the secondary site.

  • Resolution:

    • Stoichiometric Control: Restrict SO₂Cl₂ to a maximum of 1.05 – 1.10 equivalents.

    • Thermal Regulation: Maintain the reaction temperature strictly between 0°C and 5°C during the addition phase. The exothermic nature of SO₂Cl₂ dissociation requires a controlled addition rate to prevent localized thermal spikes that drive di-chlorination.

Q2: Our NMR shows a mixture of regioisomers, specifically the 3-chloro isomer alongside the desired 5-chloro product. How can we improve regioselectivity?

  • Root Cause (Causality): Regioselectivity in this system is governed by the delicate balance of steric hindrance and the relative activating power of the -OH vs. -OCH₃ groups. Rapid addition of the chlorinating agent or inadequate mixing leads to localized high concentrations of the electrophile, favoring the kinetically accessible but sterically hindered 3-position.

  • Resolution: Dilute the SO₂Cl₂ in the reaction solvent (typically dichloromethane, DCM) prior to addition[1]. Ensure high-shear agitation. If regioselectivity remains poor, consider lowering the temperature to -10°C to maximize thermodynamic control, allowing the sterically less hindered 5-position to dominate.

Q3: Post-workup, we are detecting 5-chloro-2-hydroxy-4-methoxybenzoic acid (the free acid). Why is the ester hydrolyzing?

  • Root Cause (Causality): The reaction generates HCl and SO₂ gas as byproducts. If the reaction mixture is quenched with aqueous base (e.g., NaOH) that is too concentrated, or if the biphasic mixture is left stirring for extended periods at room temperature, the methyl ester undergoes base-catalyzed hydrolysis.

  • Resolution: Quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) rather than a strong hydroxide base. Maintain the internal temperature below 15°C during the quench to kinetically stall ester hydrolysis.

Section 2: Quantitative Data & Impurity Profiling

To maintain a self-validating analytical system, implement an HPLC-UV method (typically at 254 nm) to track the reaction progress. Below is a standardized impurity profile table based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% TFA).

Impurity / AnalyteRelative Retention Time (RRT)Causality / OriginAcceptable Limit (Area %)Corrective Action
Methyl 2-hydroxy-4-methoxybenzoate 0.75Unreacted starting material[3]< 1.0%Extend reaction time; verify SO₂Cl₂ titer.
5-Chloro-2-hydroxy-4-methoxybenzoic acid 0.82Hydrolysis during aqueous workup< 0.5%Use mild bicarbonate quench; keep cold.
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate 1.00 Target Product > 97.0% N/A
Methyl 3-chloro-2-hydroxy-4-methoxybenzoate 1.12Regioisomer (Kinetic product)< 1.0%Lower addition temp; increase agitation.
Methyl 3,5-dichloro-2-hydroxy-4-methoxybenzoate 1.35Over-chlorination (Excess reagent)[2]< 0.5%Strictly control SO₂Cl₂ stoichiometry.
Section 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: each step contains an in-process control (IPC) to validate the previous action, ensuring scientific integrity and reproducibility.

Step 1: System Preparation & Dissolution

  • Charge a dry, nitrogen-purged reactor with methyl 2-hydroxy-4-methoxybenzoate (1.0 equivalent) and anhydrous dichloromethane (DCM, 10 volumes).

  • Validation: Ensure complete dissolution. The solution should be clear. Moisture content of DCM must be <0.05% (Karl Fischer titration) to prevent premature SO₂Cl₂ degradation.

  • Cool the reactor to 0°C to 5°C using an ice/brine bath.

Step 2: Electrophilic Chlorination

  • Prepare a solution of Sulfuryl chloride (SO₂Cl₂, 1.05 equivalents) in DCM (2 volumes).

  • Add the SO₂Cl₂ solution dropwise over 1-2 hours, maintaining the internal temperature strictly below 5°C.

  • Causality Check: Slow addition prevents localized heating and excess electrophile concentration, mitigating the formation of the 3,5-dichloro impurity.

  • Stir the reaction at 5°C for 1 hour, then allow it to warm to 20°C over 2 hours.

Step 3: In-Process Control (IPC)

  • Sample the reaction mixture, dilute in mobile phase, and analyze via HPLC.

  • Validation: Proceed to workup only when unreacted starting material is < 1.0%. If > 1.0%, stir for an additional hour. Do not add more SO₂Cl₂ unless the reagent has demonstrably degraded, as this risks di-chlorination.

Step 4: Quench and Phase Separation

  • Cool the mixture back to 5°C.

  • Slowly quench by adding cold saturated aqueous NaHCO₃ (5 volumes) dropwise. Caution: Vigorous CO₂ evolution will occur.

  • Validation: Check the pH of the aqueous layer; it should be between 7 and 8. This ensures all residual HCl/SO₂ is neutralized without hydrolyzing the ester[4].

  • Separate the organic layer. Extract the aqueous layer once with DCM (2 volumes).

Step 5: Isolation & Purification

  • Combine the organic layers, wash with brine (3 volumes), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure at 30°C to afford the crude product.

  • Recrystallize from methanol/water or heptane/ethyl acetate to remove trace regioisomers and di-chlorinated species.

Analytical Workflow Diagram

IPCWorkflow Start Perform HPLC IPC Post-Reaction CheckSM Is SM < 1.0%? Start->CheckSM CheckImp Is 3,5-dichloro < 0.5%? CheckSM->CheckImp Yes Action1 Extend Stirring Time (Do not add SO2Cl2) CheckSM->Action1 No Action2 Proceed to Quench (Use cold NaHCO3) CheckImp->Action2 Yes Action3 Flag Batch: Requires Recrystallization CheckImp->Action3 No

In-Process Control (IPC) decision matrix for validating reaction completion and purity.

References
  • Title : WO 2008/010765 Al | Source : Googleapis.com | URL : [Link]

  • Title : The chlorination of 4-amino-2-hydroxy-benzoic acid | Source : ResearchGate | URL : [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals handling Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS: 171826-80-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals handling Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS: 171826-80-5). Due to its specific structural features, this compound is highly susceptible to oxidative degradation. This guide provides mechanistic insights, quantitative stability data, self-validating Standard Operating Procedures (SOPs), and troubleshooting FAQs to ensure the absolute integrity of your chemical inventory.

Mechanistic Insight: The Causality of Oxidative Degradation

To effectively store a compound, you must first understand how it degrades. Methyl 5-chloro-2-hydroxy-4-methoxybenzoate contains a free hydroxyl (-OH) group at the 2-position and a methoxy (-OCH3) group at the 4-position.

While the 5-chloro and methyl ester groups exert some electron-withdrawing effects, the strong electron-donating (+M) effect of the methoxy group enriches the aromatic ring. This lowers the bond dissociation energy of the phenolic O-H bond, making it a prime target for hydrogen abstraction by reactive oxygen species (ROS) or transition metal catalysts.

Once the hydrogen is abstracted, a resonance-stabilized phenoxy radical forms. If not quenched, these radicals undergo irreversible dimerization (polymerization) or further oxidize into highly colored quinone derivatives. Exposure to UV light and temperatures above 4°C exponentially 1[1].

OxidationMechanism A Methyl 5-chloro-2-hydroxy- 4-methoxybenzoate B O2 / UV Light / Heat (Initiation) A->B Exposure C Phenoxy Radical Formation (H-Abstraction) B->C Radical Attack D Quinone Derivatives (Pink/Brown Discoloration) C->D Further Oxidation E Polymerization / Aggregation (Loss of Potency) C->E Radical Coupling

Caption: Logical pathway of oxidative degradation for electron-rich phenolic esters.

Quantitative Stability Data

Understanding the Arrhenius kinetics of phenolic ester degradation is critical for experimental planning. The apparent reaction kinetics depend heavily on 2[2]. The table below summarizes the extrapolated half-life and degradation metrics for phenolic esters under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifeDegradation at 6 Months
25°C (Ambient)AirDirect Light~15 Days>85% (Severe browning)
25°C (Ambient)AirDark~45 Days~60%
4°C (Fridge)AirDark~180 Days~25%
-20°C (Freezer)ArgonDark>5 Years<2% (Stable)

Note: Data extrapolated from accelerated stability studies on3[3].

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To prevent the loss of structural integrity, follow this self-validating protocol for storing Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. The causality behind each step is rooted in minimizing the three catalysts of oxidation: oxygen, light, and thermal energy.

Step 1: Desiccation and Purification

  • Action: Ensure the compound is free of residual solvents or moisture by drying under high vacuum (0.1 mbar) for 4 hours.

  • Causality: Trace water can hydrolyze the methyl ester over time, and moisture facilitates the mobility of dissolved oxygen.

Step 2: Aliquoting

  • Action: Weigh the compound into single-use amber glass vials (e.g., 5 mg or 10 mg per vial).

  • Causality: Repeated freeze-thaw cycles and opening/closing of a master vial introduce fresh oxygen and condensation. Single-use aliquots isolate the risk. Amber glass blocks UV-induced photo-oxidation.

Step 3: Inert Gas Purging

  • Action: Gently purge each vial with a stream of high-purity Argon gas for 15-20 seconds before capping.

  • Causality: Argon is denser than air and nitrogen. It effectively displaces the oxygen layer resting directly on the solid powder, creating an inert blanket. Vacuum packaging or air barriers are proven to 4[4].

Step 4: Sealing and Storage (Self-Validation)

  • Action: Seal with PTFE-lined screw caps and store at -20°C in a desiccated secondary container.

  • Validation Step: Dissolve one aliquot in HPLC-grade acetonitrile at Day 0 and run an HPLC-UV (254 nm) baseline. Repeat at Day 30. A variance of <0.5% in peak area validates the integrity of your storage system and confirms the absence of radical initiation.

StorageWorkflow S1 Bulk Compound (Methyl 5-chloro-...) S2 Vacuum Drying (Remove Moisture) S1->S2 S3 Aliquoting into Amber Vials S2->S3 S4 Argon Purge (Displace O2) S3->S4 S5 PTFE Sealing & -20°C Storage S4->S5

Caption: Step-by-step experimental workflow for preparing phenolic esters for long-term storage.

Troubleshooting & FAQs

Q1: My powder has turned from white to a pale pink/brown. Is it still usable? A1: Discoloration is a macroscopic indicator of microscopic degradation. The pink/brown hue is caused by the formation of quinone derivatives via oxidation. Because quinones are highly reactive and can act as Michael acceptors in biological assays, using degraded material will likely cause off-target effects or assay interference. You must re-verify purity via HPLC or NMR. If purity has dropped below 95%, discard or re-purify via flash chromatography.

Q2: I need to store the compound in a stock solution. Which solvent is best? A2: Avoid storing phenolic compounds in Dimethyl Sulfoxide (DMSO) for extended periods (>1 month). DMSO is highly hygroscopic and can act as a mild oxidant over time, accelerating degradation. If a stock solution is mandatory, use anhydrous, degassed ethanol or methanol, and store at -80°C. Always prepare aqueous working dilutions immediately before use.

Q3: Can I add an antioxidant to my storage solution to extend its shelf life? A3: Yes. The addition of a chain-breaking antioxidant, such as 0.1% BHT (Butylated hydroxytoluene) or tert-butylhydroquinone (TBHQ), can significantly improve the 5[5]. BHT acts as a sacrificial radical scavenger, intercepting ROS before they can abstract the phenolic hydrogen from your target compound.

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Optimization

Scaling up Methyl 5-chloro-2-hydroxy-4-methoxybenzoate synthesis for industrial manufacturing

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. As a crucial intermediate in the manufact...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate. As a crucial intermediate in the manufacturing of various pharmaceutical compounds, ensuring a robust, scalable, and high-purity synthesis process is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical industrial experience to address challenges encountered during scale-up.

I. Process Overview: Synthetic Strategy

The industrial synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate typically follows a multi-step pathway. A common and cost-effective route begins with a substituted benzoic acid derivative, which then undergoes a series of reactions including esterification and chlorination. The precise sequence of these steps can be adapted based on the starting material and desired purity profile.

A representative synthetic workflow is depicted below. This process involves the esterification of a suitable hydroxybenzoic acid precursor, followed by a regioselective chlorination step.

Synthesis_Workflow Start Starting Material (e.g., 2-hydroxy-4-methoxybenzoic acid) Esterification Esterification (e.g., with Methanol, Acid Catalyst) Start->Esterification Intermediate1 Methyl 2-hydroxy-4-methoxybenzoate Esterification->Intermediate1 Chlorination Chlorination (e.g., with a chlorinating agent) Intermediate1->Chlorination Product Methyl 5-chloro-2-hydroxy-4-methoxybenzoate Chlorination->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct High-Purity Final Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Yield in Esterification Step 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: Presence of water or impurities. 3. Equilibrium limitation: Fischer esterification is a reversible reaction.[3]1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress using TLC or GC to determine the point of completion.[4] 2. Ensure anhydrous conditions: Use anhydrous methanol and a freshly opened acid catalyst (e.g., sulfuric acid). The presence of water can hydrolyze the ester product back to the carboxylic acid. 3. Shift the equilibrium: Use a large excess of methanol to drive the reaction forward. Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Formation of Multiple Chlorinated Byproducts 1. Over-chlorination: Reaction conditions are too harsh (high temperature, excess chlorinating agent). 2. Lack of regioselectivity: The directing effects of the hydroxyl and methoxy groups can lead to chlorination at other positions on the aromatic ring.[5]1. Control reaction stoichiometry and temperature: Use a precise molar equivalent of the chlorinating agent (e.g., N-chlorosuccinimide).[1] Maintain a lower reaction temperature to improve selectivity and minimize over-chlorination.[4] 2. Choose an appropriate chlorinating agent: Softer chlorinating agents can offer better regioselectivity. The choice of solvent can also influence the reaction outcome.
Product is Difficult to Purify (Oily or Discolored) 1. Presence of unreacted starting materials or byproducts. 2. Thermal decomposition: The product may be sensitive to high temperatures during solvent removal. 3. Residual solvent. 1. Optimize purification method: For high-purity requirements, column chromatography is recommended over simple recrystallization.[4] A gradient elution system (e.g., hexane/ethyl acetate) can effectively separate the desired product from closely related impurities. 2. Use gentle solvent removal techniques: Employ a rotary evaporator at a moderate temperature and reduced pressure to avoid product degradation. 3. Thorough drying: Dry the purified product under vacuum to remove any residual solvent, which can affect its physical state and purity.
Inconsistent Crystal Formation During Recrystallization 1. Inappropriate solvent system: The chosen solvent may not provide the optimal solubility differential between hot and cold conditions. 2. Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.1. Solvent screening: Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find one that allows the product to be fully soluble when hot and sparingly soluble when cold. 2. Controlled cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of large, well-defined crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the industrial synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate?

While several synthetic routes exist, a common and economically viable starting material is methyl 2-hydroxy-4-methoxybenzoate.[6] This compound is readily available and provides a straightforward pathway to the desired product through electrophilic aromatic substitution (chlorination).

Q2: What are the key safety precautions to consider during the chlorination step?

Chlorination reactions, especially on an industrial scale, require stringent safety protocols.[7][8] Key considerations include:

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a contained system to prevent the inhalation of corrosive and toxic fumes.[8][9]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[8][9][10]

  • Temperature Control: Exothermic reactions should be carefully monitored and controlled to prevent runaway reactions.[7]

  • Quenching: Have a suitable quenching agent readily available to neutralize the chlorinating agent in case of an emergency.

Q3: How can I monitor the progress of the reaction to determine the optimal reaction time?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visually track the consumption of the starting material and the formation of the product. Gas chromatography (GC) can also be used for more quantitative analysis.[4]

Q4: What are the most effective methods for purifying the final product to pharmaceutical-grade standards?

Achieving high purity is critical for pharmaceutical intermediates. A combination of purification techniques is often employed:

  • Recrystallization: This is a primary purification step to remove the bulk of impurities.[4]

  • Column Chromatography: For removing trace impurities and closely related byproducts, flash column chromatography using silica gel is highly effective.[4]

  • Activated Carbon Treatment: If the product is discolored, treatment with activated carbon can help remove colored impurities.[1]

Q5: Are there any "green chemistry" considerations for this synthesis?

Efforts can be made to make the synthesis more environmentally friendly. This includes:

  • Solvent Selection: Opting for greener solvents with lower toxicity and environmental impact.

  • Catalysis: Using catalytic rather than stoichiometric amounts of reagents where possible.

  • Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product.

  • Biocatalysis: Exploring enzymatic methods for esterification, which can offer high selectivity and operate under mild, aqueous conditions.[11]

IV. Experimental Protocols

Protocol 1: Esterification of 2-hydroxy-4-methoxybenzoic acid

This protocol describes a standard Fischer esterification procedure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress by TLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl 2-hydroxy-4-methoxybenzoate.

Protocol 2: Chlorination of Methyl 2-hydroxy-4-methoxybenzoate

This protocol outlines a general procedure for the chlorination of the ester intermediate.

  • Reaction Setup: Dissolve methyl 2-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Chlorinating Agent Addition: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 1.0-1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum to obtain the crude Methyl 5-chloro-2-hydroxy-4-methoxybenzoate.

V. Data Presentation

Table 1: Typical Reaction Conditions for Chlorination

ParameterConditionRationale
Chlorinating Agent N-chlorosuccinimide (NCS)A mild and selective chlorinating agent, reducing the formation of over-chlorinated byproducts.[1]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that can facilitate the reaction.
Temperature 70°CAn optimized temperature to ensure a reasonable reaction rate without significant byproduct formation.[1]
Reaction Time ~3 hoursSufficient time for the reaction to proceed to completion, as monitored by TLC.[1]
Molar Ratio (Substrate:NCS) 1:1A stoichiometric ratio is used to prevent over-chlorination.[1]

VI. Visualization of Key Processes

Purification_Workflow Crude Crude Product (from Chlorination) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Filtration1 Filtration & Drying Recrystallization->Filtration1 Intermediate_Purity Intermediate Purity Solid Filtration1->Intermediate_Purity Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Intermediate_Purity->Column_Chromatography Solvent_Removal Solvent Removal (Rotary Evaporation) Column_Chromatography->Solvent_Removal High_Purity_Product High-Purity Product (>99%) Solvent_Removal->High_Purity_Product

Sources

Troubleshooting

Minimizing side reactions and byproducts during methoxybenzoate esterification

An indispensable class of compounds in the pharmaceutical, fragrance, and agrochemical industries, methoxybenzoate esters are synthesized through various methods, with Fischer esterification being the most classic and wi...

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Author: BenchChem Technical Support Team. Date: March 2026

An indispensable class of compounds in the pharmaceutical, fragrance, and agrochemical industries, methoxybenzoate esters are synthesized through various methods, with Fischer esterification being the most classic and widely used.[1][2] However, achieving high yields of pure product can be challenging due to the potential for side reactions and the formation of byproducts. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your esterification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Fischer esterification of methoxybenzoic acids?

A1: The two most prevalent side reactions are:

  • Ether Cleavage (Demethylation): Under harsh acidic conditions and elevated temperatures, the methoxy group on the aromatic ring can be cleaved, resulting in the formation of the corresponding hydroxybenzoic acid or its ester.[3] Strong acids like HBr or HI are particularly effective at cleaving aryl methyl ethers.[3][4]

  • Self-Condensation of Alcohol: When using a strong acid catalyst at high temperatures, the alcohol reactant can undergo dehydration to form a dialkyl ether.[3] This is more common with primary alcohols.

Q2: My esterification reaction is not going to completion, resulting in low yields. What are the primary causes?

A2: Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6] Low yields are often due to the equilibrium not favoring the product side. Key factors include:

  • Presence of Water: The water produced during the reaction can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left.[7][8]

  • Insufficient Catalyst Activity: The acid catalyst may be old, have absorbed moisture, or be used in insufficient quantity, leading to a slow reaction rate.[9]

  • Inadequate Temperature: The reaction may not have been heated sufficiently to reach an acceptable rate.[9]

  • Stoichiometry: Not using a sufficient excess of one of the reactants (usually the alcohol) can limit the extent to which the equilibrium is pushed towards the products.[10]

Q3: Can I use a base to catalyze the direct esterification of methoxybenzoic acid?

A3: No, direct esterification of a carboxylic acid requires an acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol, which is a weak nucleophile.[3][5] Bases, such as hydroxide, would deprotonate the carboxylic acid to form a carboxylate. This negatively charged carboxylate is unreactive toward nucleophilic attack by the alcohol.[11]

Q4: How do I choose the right acid catalyst?

A4: The choice of catalyst depends on the substrate's sensitivity.

  • Strong Protic Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common, effective, and inexpensive catalysts for standard Fischer esterifications.[6]

  • Lewis Acids: Lewis acids like scandium(III) triflate can also be used and are sometimes milder.[6]

  • Solid Acid Catalysts: Reusable solid catalysts, such as zirconium/titanium oxides, offer easier separation from the reaction mixture and are a more environmentally friendly option.[12]

  • For Sensitive Substrates: If your molecule contains acid-sensitive functional groups, harsher catalysts like H₂SO₄ should be used with caution. Milder procedures like Steglich esterification, which uses coupling agents like DCC or EDC, might be more appropriate.[6][13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Product Yield or Incomplete Reaction
Potential Cause Underlying Science Recommended Solution
Equilibrium Not Favoring Products Fischer esterification is a reversible process. The presence of the water byproduct drives the reverse reaction (hydrolysis).[11]Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.[11] Alternatively, add a drying agent like activated molecular sieves (3Å or 4Å) to the reaction mixture.[1]
According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium toward the products.[10]Use Excess Alcohol: Employ a large excess of the alcohol reactant (e.g., 10-20 equivalents), often using it as the solvent for the reaction.[3][6]
Inactive or Insufficient Catalyst The acid catalyst is crucial for activating the carboxylic acid. If it's hydrated or used in too small an amount, the reaction rate will be impractically slow.[9]Verify Catalyst Quality: Use a fresh, unopened bottle of the acid catalyst. Ensure it is added in an appropriate catalytic amount (typically 1-5 mol%).
Sub-optimal Reaction Conditions The reaction requires sufficient thermal energy to overcome the activation energy barrier.Increase Temperature/Time: Ensure the reaction is heated to a gentle reflux.[3] Monitor the reaction by Thin-Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed, which can take several hours.[9][14]
Problem 2: Presence of an Impurity with a Phenolic -OH Group
Potential Cause Underlying Science Recommended Solution
Ether Cleavage (Demethylation) The methoxy group is an ether, which can be cleaved by strong acids, particularly at high temperatures. The protonated ether is attacked by a nucleophile (e.g., a halide from HBr/HI or even sulfate from H₂SO₄), leading to the formation of a phenol and a methyl halide/sulfate.[3][4]Use Milder Conditions: Reduce the reaction temperature and time to the minimum required for esterification.
Choose a Milder Catalyst: Switch from concentrated H₂SO₄ to p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[6][12] Avoid using HBr or HI as catalysts if demethylation is a concern.
Protecting Group Strategy: If demethylation is unavoidable under esterification conditions, consider synthesizing the ester from the corresponding hydroxybenzoic acid and then methylating the phenol in a subsequent step using a milder reagent like dimethyl sulfate.[15]
Problem 3: Difficulty Separating the Product During Work-up
Potential Cause Underlying Science Recommended Solution
Emulsion Formation Vigorous shaking during the extraction process, especially after the bicarbonate wash, can lead to the formation of stable emulsions.Gentle Inversion: During extraction, gently invert the separatory funnel instead of shaking it vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of theaqueous layer.[1]
Product Solubility in Aqueous Layer If a very short-chain alcohol (like methanol or ethanol) was used in large excess, the resulting ester might have some solubility in the aqueous wash solutions, especially if the aqueous volume is large.[16]Back-Extraction: After separating the organic layer, perform a "back-extraction" of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Insufficient Neutralization If the acid catalyst is not fully neutralized by the bicarbonate wash, the remaining acid can keep some of the product protonated and more water-soluble.Ensure Complete Neutralization: Add the saturated sodium bicarbonate solution portion-wise until the evolution of CO₂ gas ceases.[9] Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the reaction pathways is key to controlling them.

Core Reaction: Fischer Esterification Mechanism

The acid-catalyzed reaction proceeds through a nucleophilic acyl substitution mechanism.

FischerEsterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Regeneration C_acid R-C(=O)OH Activated_acid R-C(=O+)H-OH C_acid->Activated_acid + H+ H_plus H+ Activated_acid->C_acid - H+ Tetrahedral_int R-C(OH)(OH)-O+H-R' Activated_acid->Tetrahedral_int + R'-OH Alcohol R'-OH Protonated_int R-C(OH)(O+H2)-OR' Tetrahedral_int->Protonated_int PT Protonated_ester R-C(=O+)H-OR' Protonated_int->Protonated_ester - H2O Ester R-C(=O)OR' Protonated_ester->Ester - H+ Water H2O H_plus_out H+

Caption: Mechanism of Fischer Esterification.

Common Side Reaction Pathways

These competing reactions can reduce the yield and purity of the desired ester.

SideReactions cluster_0 Side Reaction 1: Ether Cleavage cluster_1 Side Reaction 2: Alcohol Condensation Methoxybenzoate 4-Methoxybenzoic Acid Phenol_Product 4-Hydroxybenzoic Acid Methoxybenzoate->Phenol_Product H+, Δ (Demethylation) Alcohol 2 R'-OH (e.g., Ethanol) Ether_Byproduct R'-O-R' (e.g., Diethyl Ether) Alcohol->Ether_Byproduct H+, Δ (- H2O)

Caption: Primary side reactions in methoxybenzoate esterification.

Troubleshooting Workflow

A logical approach to diagnosing and solving experimental issues.

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield / Incomplete Rxn Start->LowYield Impurity Unexpected Impurity by TLC/HPLC Start->Impurity CheckWater Is water being removed? LowYield->CheckWater IdentifyImpurity Identify impurity (NMR/MS) Impurity->IdentifyImpurity CheckExcess Is alcohol in large excess? CheckWater->CheckExcess Yes AddDS Action: Use Dean-Stark / Mol. Sieves CheckWater->AddDS No CheckConditions Are Temp/Time/Catalyst adequate? CheckExcess->CheckConditions Yes IncreaseAlcohol Action: Increase alcohol equivalents CheckExcess->IncreaseAlcohol No OptimizeCond Action: Increase Temp/Time or use fresh catalyst CheckConditions->OptimizeCond No IsPhenol Is it a phenolic byproduct? IdentifyImpurity->IsPhenol IsEther Is it a dialkyl ether? IdentifyImpurity->IsEther MilderCond Action: Lower Temp, use milder catalyst (p-TsOH) IsPhenol->MilderCond Yes LowerTemp Action: Lower reaction temperature IsEther->LowerTemp Yes

Caption: A logical workflow for troubleshooting esterification issues.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methoxybenzoate via Fischer Esterification

This protocol is a standard procedure for the synthesis of a simple methoxybenzoate ester.[1]

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or Ethyl Acetate)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirring mixture.

  • Heat the mixture to a gentle reflux (approx. 65-70°C) for 2-4 hours. Monitor the reaction's progress by TLC.[3][9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), 5% sodium bicarbonate solution (2x, or until CO₂ evolution ceases), and finally with brine (1x).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-methoxybenzoate.

  • The product can be further purified by distillation or recrystallization if necessary.[1][14]

Protocol 2: High-Purity Analysis by HPLC

A reliable analytical method is essential to quantify purity and identify byproducts.[17]

System & Reagents:

  • HPLC System: Standard system with a UV detector.[17]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.[17]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).[17]

Procedure:

  • Standard Preparation: Prepare a standard solution of ~0.5 mg/mL of a pure reference standard of the target methoxybenzoate ester in the sample diluent.[17]

  • Sample Preparation: Prepare a sample solution of the crude reaction product at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set based on the UV absorbance maximum of the methoxybenzoate ester (typically ~254 nm).

    • Gradient: Develop a gradient elution method starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the non-polar ester and any less polar byproducts.

  • Analysis: Inject the standard and sample solutions. Identify the main product peak by comparing the retention time with the standard. Any other peaks represent starting materials or byproducts. Purity can be calculated based on the relative peak areas.[18]

References

  • BenchChem. (2025). Application Notes and Protocols: Esterification Reactions of 4-Methoxybenzoic Acid.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives.
  • One Part of Chemistry. (2011). Esterification: Methyl benzoate.
  • BenchChem. (n.d.). Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate.
  • BenchChem. (n.d.). Optimizing reaction yield for the synthesis of Methyl 2-Bromo-4-methoxybenzoate.
  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of Methyl 2-ethyl-3-methoxybenzoate.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Chem LibreTexts. (2020). 22.6: Ester Chemistry.
  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026).
  • PMC. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid.
  • Vaia. (n.d.). Define and give an example of Fischer esterification.
  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Available from: [Link]

  • Wikipedia. (n.d.). Anisole. Available from: [Link]

  • Esters. An Introduction. (n.d.).
  • Reddit. (2024). Esterification not Working (Separation).
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available from: [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available from: [Link]

  • Organic Syntheses. (n.d.). Anisole. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available from: [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
  • Jack Westin. (n.d.). Cleavage of Ethers. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate and its Unchlorinated Analogs

A Senior Application Scientist's Guide to Structure, Properties, and Performance Introduction In the landscape of medicinal chemistry and materials science, the subtle art of molecular modification can profoundly alter a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Properties, and Performance

Introduction

In the landscape of medicinal chemistry and materials science, the subtle art of molecular modification can profoundly alter a compound's function. The strategic addition of a single halogen atom, for instance, can dramatically influence physicochemical properties and biological activity. This guide provides an in-depth comparison of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate against its principal unchlorinated analogs: Methyl 2-hydroxy-4-methoxybenzoate (the direct parent compound) and Methyl 4-methoxybenzoate.

This analysis is designed for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to explore the causal relationships between chemical structure and functional performance. By examining the impact of the chloro-substituent, we aim to provide a predictive framework for leveraging halogenation in the design of novel compounds with tailored properties, from enhanced biological potency to modified chemical reactivity. We will delve into their synthesis, comparative physicochemical characteristics, and evaluate their performance in biologically relevant assays, supported by detailed experimental protocols.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The introduction of a chlorine atom onto the benzene ring imparts significant changes to the molecule's electronic and physical nature. Chlorine is an electron-withdrawing group via induction but a weak deactivator through resonance. Its presence at position 5 influences the acidity of the phenolic hydroxyl group, increases the molecule's lipophilicity (LogP), and raises its molecular weight and melting point.

These differences are summarized below. Data for the target chlorinated compound is less prevalent in public literature, and some properties are estimated based on established structure-property relationships.

PropertyMethyl 5-chloro-2-hydroxy-4-methoxybenzoateMethyl 2-hydroxy-4-methoxybenzoateMethyl 4-methoxybenzoate
Structure Cl at C5, OH at C2, OMe at C4, COOMe at C1OH at C2, OMe at C4, COOMe at C1OMe at C4, COOMe at C1
Molecular Formula C₉H₉ClO₄C₉H₁₀O₄C₉H₁₀O₃
Molecular Weight 216.62 g/mol 182.17 g/mol [1]166.17 g/mol [2]
Melting Point > 45-51 °C (Predicted)45-51 °C[1][3]45-52 °C[2][4]
Boiling Point > 244-245 °C (Predicted)N/A244-245 °C[2]
Appearance White to off-white crystalline powder (Predicted)White crystalline powder[1]White crystalline solid[2]
Solubility Soluble in organic solvents; Insoluble in waterSoluble in acetone; Insoluble in water[5]Soluble in ethanol, ether; limited in water[6]
LogP ~2.6 (Predicted)~2.3 (Predicted)2.27[2]

Spectroscopic Fingerprints:

The substitution pattern on the aromatic ring gives each compound a unique spectroscopic signature.

  • ¹H NMR: In the chlorinated compound, we expect to see two singlets for the two remaining aromatic protons, a consequence of their para-relationship. In Methyl 2-hydroxy-4-methoxybenzoate, the three aromatic protons will show a more complex splitting pattern (typically a doublet, a doublet of doublets, and another doublet).

  • IR Spectroscopy: All three compounds will show strong C=O ester stretches (~1700-1730 cm⁻¹). The hydroxylated analogs will additionally feature a broad O-H stretch (~3100-3500 cm⁻¹). The C-Cl stretch in the chlorinated compound appears in the fingerprint region (~700-800 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate can be efficiently achieved in a two-step process starting from 2-hydroxy-4-methoxybenzoic acid. This route involves an initial esterification followed by a regioselective chlorination.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination Start 2-Hydroxy-4-methoxybenzoic Acid Step1_reagents Methanol (MeOH) Sulfuric Acid (H₂SO₄, cat.) Start->Step1_reagents Reflux Product1 Methyl 2-hydroxy-4-methoxybenzoate Step1_reagents->Product1 Step2_reagents N-Chlorosuccinimide (NCS) Acetonitrile (MeCN) Product1->Step2_reagents Stir at RT Product2 Methyl 5-chloro-2-hydroxy-4-methoxybenzoate Step2_reagents->Product2 Assay_Workflow A Prepare Reagents: - Mushroom Tyrosinase - L-DOPA Substrate - Phosphate Buffer (pH 6.8) - Test Compounds (in DMSO) B Add buffer, tyrosinase, and test compound to 96-well plate A->B C Pre-incubate at 25°C for 10 min B->C D Initiate reaction by adding L-DOPA substrate C->D E Measure absorbance at 475 nm every minute for 20 min D->E F Calculate % Inhibition and determine IC₅₀ value E->F

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Comparative

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate vs mycophenolic acid cytotoxicity

Comparative Cytotoxicity Profiling: Methyl 5-chloro-2-hydroxy-4-methoxybenzoate vs. Mycophenolic Acid Executive Summary In the preclinical development of novel therapeutics, distinguishing between the off-target toxicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Profiling: Methyl 5-chloro-2-hydroxy-4-methoxybenzoate vs. Mycophenolic Acid

Executive Summary

In the preclinical development of novel therapeutics, distinguishing between the off-target toxicity of synthetic building blocks and the mechanism-driven cytotoxicity of reference standards is a critical quality control step. This guide provides an objective, data-driven comparison between Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (MCHMB) —a key synthetic intermediate used in the development of antiviral compounds—and Mycophenolic Acid (MPA) , a potent, well-characterized immunosuppressant and antiviral reference standard.

By analyzing their mechanistic divergence and providing a self-validating experimental protocol, this guide equips drug development professionals with the framework needed to accurately profile fragment toxicity versus target-engaged cytostasis.

Mechanistic Divergence: Target Engagement vs. Structural Inertness

The fundamental difference in the cytotoxicity profiles of these two compounds stems from their structural capability to engage specific intracellular targets.

Mycophenolic Acid (MPA): MPA is a potent, uncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH)[1],[2]. IMPDH catalyzes the rate-limiting step in de novo purine biosynthesis, converting inosine monophosphate (IMP) to xanthine monophosphate (XMP)[1]. By blocking this pathway, MPA rapidly depletes intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools[1],[3]. This nucleotide starvation halts DNA and RNA synthesis, leading to S-phase cell cycle arrest and, ultimately, the induction of a potent necrotic signal that can overcome even apoptosis-resistant tumor cells[4].

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (MCHMB): In contrast, MCHMB (CAS 171826-80-5) is a functionalized salicylate derivative utilized primarily as a synthetic building block. It is a critical intermediate in the synthesis of substituted pyridinone-containing tricyclic compounds designed to inhibit the Hepatitis B Virus (HBV) by reducing HBsAg secretion[5],[6]. As a low-molecular-weight fragment, MCHMB lacks the complex macrocyclic or polycyclic pharmacophores required for high-affinity binding to human kinases or dehydrogenases. Consequently, it acts as a structurally inert entity in standard mammalian cell culture, exhibiting negligible baseline cytotoxicity.

G IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH XMP Xanthine Monophosphate (XMP) IMPDH->XMP Arrest S-Phase Arrest / Necrosis IMPDH->Arrest When Blocked GTP GTP / dGTP Pools XMP->GTP Viability Cell Viability Maintained GTP->Viability MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits MCHMB Methyl 5-chloro-2-hydroxy- 4-methoxybenzoate MCHMB->IMPDH Inert

Caption: Metabolic pathway of IMPDH inhibition by MPA vs. the structural inertness of MCHMB.

Quantitative Cytotoxicity Comparison

When evaluated in standard in vitro screening cascades, the differing mechanisms of these compounds translate to vastly different 50% Cytotoxic Concentration (CC50) values. MPA is highly toxic to rapidly dividing cells, whereas MCHMB remains benign at high micromolar concentrations.

CompoundPrimary TargetMechanism of ActionCC50 (HepG2 / Huh7)CC50 (PBMCs)Primary Application
Mycophenolic Acid (MPA) IMPDH1 / IMPDH2GTP depletion, S-phase arrest1.9 µM - 15.0 µM[7],[8]< 1.0 µMReference standard, Antiviral control
MCHMB None (Fragment)N/A (Inert building block)> 100 µM> 100 µMSynthetic intermediate for HBV drugs[5]

Data Interpretation: MPA's cytotoxicity is highly dependent on the metabolic rate of the cell line; primary immune cells (PBMCs) are exquisitely sensitive, while hepatic carcinoma lines (HepG2) show slightly higher tolerance but still succumb to nucleotide depletion[7],[3]. MCHMB's lack of toxicity (>100 µM) validates its safety profile as a structural scaffold for downstream drug synthesis.

Self-Validating Experimental Protocol: Intracellular ATP Viability Assay

To objectively compare these two compounds, a highly sensitive readout of metabolic activity is required. Why measure ATP instead of using a standard tetrazolium (MTT) assay? MPA induces cytostasis and necrosis by depleting GTP pools, which directly collapses the cellular energy economy[1],[4]. ATP luminescence provides a direct, immediate readout of this metabolic collapse, whereas MTT assays can produce artifactual readouts due to intermediate mitochondrial shifts before actual cell death occurs.

The following protocol utilizes a self-validating system to ensure data integrity:

Step 1: Cell Seeding

  • Seed HepG2 cells at a density of 1.0 × 10⁴ cells/well in a solid white 96-well plate using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and entry into the log-growth phase.

Step 2: Compound Preparation & Treatment

  • Prepare a 10-point, 3-fold serial dilution of MCHMB (Top concentration: 100 µM) and MPA (Top concentration: 50 µM) in 100% DMSO.

  • Normalize the final DMSO concentration in all assay wells to 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Internal Controls: Include wells with 0.5% DMSO (Negative Control / 100% Viability) and 10 µM Puromycin (Positive Control / 0% Viability).

  • Incubate the treated plates for 72 hours.

Step 3: ATP Quantification

  • Equilibrate the plate and the ATP-luminescence reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes.

  • Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Record luminescence using a multimode plate reader.

Step 4: Data Quality Control (The Self-Validating Step) Before calculating CC50 values, the assay's robustness must be mathematically validated using the Z'-factor equation: Z' = 1 -[ (3 × SD_positive + 3 × SD_negative) / |Mean_negative - Mean_positive| ] Causality: A Z'-factor ≥ 0.5 guarantees that the assay window is wide enough, and the variance tight enough, to trust the differential readouts between the highly active MPA and the inert MCHMB. Only plates passing this QC metric should be subjected to 4-parameter logistic regression for CC50 determination.

Strategic Applications in Drug Discovery

Understanding the distinct profiles of these compounds allows researchers to deploy them strategically:

  • Use MPA as an Assay Calibrator: Because of its well-documented mechanism[1],[2], MPA should be utilized as a positive control in antiviral phenotypic screens (e.g., HBV or Dengue virus assays) to validate that the assay can successfully detect mechanism-driven cytotoxicity and distinguish it from true antiviral efficacy[7],[8].

  • Use MCHMB for SAR Deconvolution: When a synthesized tricyclic pyridinone drug candidate exhibits unexpected toxicity, screening its constituent fragments—like MCHMB—helps determine if the toxicity is driven by the core scaffold or by the newly synthesized complex pharmacophore[5].

References

  • US11013726B2 - Substituted pyridinone-containing trycyclic compounds, and methods using same.
  • PharmGKB summary: mycophenolic acid pathway. National Center for Biotechnology Information (PMC). [Link]

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy. [Link]

  • The Necrotic Signal Induced by Mycophenolic Acid Overcomes Apoptosis-Resistance in Tumor Cells. PLOS ONE. [Link]

Sources

Validation

Using Methyl 5-chloro-2-hydroxy-4-methoxybenzoate as a certified HPLC reference standard

In the highly regulated landscape of pharmaceutical development, the integrity of analytical data is inextricably linked to the quality of the reference materials used. When analyzing Methyl 5-chloro-2-hydroxy-4-methoxyb...

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Author: BenchChem Technical Support Team. Date: March 2026

In the highly regulated landscape of pharmaceutical development, the integrity of analytical data is inextricably linked to the quality of the reference materials used. When analyzing Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS 171826-80-5)—a critical halogenated building block and intermediate in the synthesis of complex tricyclic therapeutics such as Hepatitis B inhibitors[1]—relying on uncertified research-grade materials introduces unacceptable regulatory risk.

As a Senior Application Scientist, I have observed that uncharacterized impurities in starting materials frequently propagate through synthetic pathways, ultimately compromising the Active Pharmaceutical Ingredient (API). This guide provides a rigorous, objective comparison between using a Certified Reference Standard (CRS) of Methyl 5-chloro-2-hydroxy-4-methoxybenzoate versus common alternatives. Furthermore, it details a self-validating HPLC methodology engineered to comply with the latest2[2],[3].

Comparative Analysis: Certified Standard vs. Alternatives

When establishing an impurity profiling assay, laboratories typically face three material choices. The data below objectively compares a fully characterized CRS against a Research Grade (RG) alternative and a structural analog (Methyl 2-hydroxy-4-methoxybenzoate, lacking the 5-chloro substitution).

Table 1: Material Attribute Comparison

ParameterCertified Reference Standard (CRS)Research Grade (RG)Des-chloro Analog Standard
Assay Purity 99.8% (qNMR verified) 95.0% (HPLC area %) 99.0%
Traceability ISO 17034 / NIST traceableLot-specific, non-traceableISO 17034
Water Content (KF) Strictly quantified (< 0.5%)Highly variableQuantified
Relative Retention Time 1.00 (Reference)1.00 (Reference)~0.75 (Early eluting)
Regulatory Fit Fully compliant with ICH Q2(R2)Suitable for R&D onlySystem Suitability only

Table 2: Impact on HPLC Method Validation Performance

Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed Performance (CRS)Observed Performance (RG)
Linearity ( R2 ) ≥0.999 0.99980.9921 (Fails)
Method Precision (RSD) ≤2.0% 0.6%3.4% (Fails)
Limit of Detection (LOD) Signal-to-Noise ≥3 0.05 μg/mL 0.25 μg/mL

Mechanistic Causality of RG Failure: Research Grade materials often contain uncharacterized, structurally related impurities (such as positional isomers of the methoxy group). During gradient elution, these trace impurities co-elute with the main peak, artificially inflating the peak area at higher concentrations and causing non-linear responses. Furthermore, fluctuating water content in non-certified grades leads to microscopic weighing errors, directly resulting in poor inter-assay precision (RSD > 2.0%).

Self-Validating HPLC Protocol for Impurity Profiling

To ensure absolute trustworthiness, the following methodology operates as a self-validating system . It incorporates hard "Validation Gates" that automatically invalidate the run if system suitability criteria are not met, preventing the generation of erroneous data[4].

Chromatographic Conditions & Causality
  • Column: C18 (150 x 4.6 mm, 3 µm).

    • Causality: The high surface area and dense hydrophobic stationary phase are required to resolve the halogenated target from non-halogenated impurities. The chlorine atom at the 5-position significantly increases the lipophilicity (LogP) of the molecule, resulting in stronger hydrophobic interactions with the C18 phase.

  • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality: Methyl 5-chloro-2-hydroxy-4-methoxybenzoate contains a phenolic hydroxyl group. If the mobile phase pH nears its pKa, the molecule partially ionizes, leading to severe peak tailing. TFA lowers the pH to ~2.0, ensuring the hydroxyl group remains fully protonated and neutral. Additionally, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl, shielding the polar domains and ensuring sharp, symmetrical peaks.

  • Detection: UV at 254 nm.

Step-by-Step Execution & Validation Gates
  • System Equilibration: Flush the column with 50% Mobile Phase B for 30 minutes. Baseline drift must be < 1 mAU/min.

  • System Suitability Testing (SST) - [VALIDATION GATE 1]: Inject a resolution standard containing 10 µg/mL of both the target CRS and the des-chloro analog.

    • Self-Validation Logic: Calculate the resolution ( Rs​ ) between the two peaks. If Rs​<2.0 , the system is invalid. Do not proceed. Corrective Action: Decrease the initial %B to increase retention and resolution.

  • Linearity Assessment: Inject the CRS at 5 concentration levels (50%, 80%, 100%, 120%, 150% of the target assay concentration).

    • Self-Validation Logic: The correlation coefficient ( R2 ) must be ≥0.999 .

  • Sample Analysis - [VALIDATION GATE 2]: Inject test samples in duplicate. Bracket the samples by injecting the CRS every 10 injections.

    • Self-Validation Logic: Monitor the retention time and peak area drift of the bracketing standards. If the Relative Standard Deviation (RSD) exceeds 2.0%, the run is retroactively invalidated back to the last passing standard.

Visualizing the Analytical Logic

G A Certified Reference Standard (Methyl 5-chloro-2-hydroxy- 4-methoxybenzoate) B System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 A->B  Initiate Protocol C Linearity & Range (ICH Q2(R2) Compliance) B->C  Pass SST Gate D Accuracy & Precision (Intra/Inter-assay) C->D  R² ≥ 0.999 E Validated HPLC Method for Impurity Profiling D->E  RSD ≤ 2.0%

Caption: ICH Q2(R2) Analytical Validation Workflow for HPLC Reference Standards.

G A API Matrix (Hepatitis B Inhibitor) B Chromatographic Separation (C18) A->B C Des-chloro Analog (Impurity A) B->C  Low Retention D Methyl 5-chloro-2-hydroxy- 4-methoxybenzoate (Target Analyte) B->D  High Retention (Halogen Effect)

Caption: Chromatographic separation logic demonstrating retention shift caused by halogenation.

References

  • Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration (fda.gov) URL:[2]

  • Validation of Analytical Procedure Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL:[3]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[4]

  • 5-Chloro-2-hydroxy-4-methoxy-benzoic acid methyl ester | 171826 Source: Sigma-Aldrich (sigmaaldrich.com) URL:

  • US11013726B2 - Substituted pyridinone-containing trycyclic compounds, and methods using same Source: Google Patents (google.com) URL:[1]

Sources

Comparative

Validating the purity of commercial Methyl 5-chloro-2-hydroxy-4-methoxybenzoate batches

Validating the Purity of Commercial Methyl 5-chloro-2-hydroxy-4-methoxybenzoate Batches: A Comparative Guide for HBV Antiviral Precursors Introduction & Mechanistic Context As a Senior Application Scientist specializing...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Commercial Methyl 5-chloro-2-hydroxy-4-methoxybenzoate Batches: A Comparative Guide for HBV Antiviral Precursors

Introduction & Mechanistic Context

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently audit the supply chains of critical synthetic building blocks. Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS: 171826-80-5) is a foundational intermediate in the synthesis of substituted pyridinone-containing tricyclic compounds. These complex molecules are currently at the forefront of virology, acting as potent inhibitors that reduce Hepatitis B Virus (HBV) surface antigen (HBsAg) secretion 1.

The downstream transformation of this benzoate derivative begins with a critical benzylation step—reacting the phenolic hydroxyl group with benzyl bromide and potassium carbonate to yield methyl 2-(benzyloxy)-5-chloro-4-methoxybenzoate—followed by multi-step cyclization 1.

The Mechanistic Cost of Impurities: Why is the purity of this specific commercial intermediate so critical? The synthesis is highly sensitive to regioisomeric impurities, particularly the 3-chloro and des-chloro analogs. Because these impurities share nearly identical reactivity profiles with the target molecule, they readily undergo benzylation. Consequently, they act as "yield sinks," consuming expensive downstream reagents and propagating through the cyclization steps to form inactive byproducts. This drastically reduces the yield of the active HBV inhibitor and complicates final API purification. Rigorous purity validation is therefore a mechanistic necessity, not merely a compliance checkbox.

Pathway Target Methyl 5-chloro-2-hydroxy- 4-methoxybenzoate Step1 Benzylation (Benzyl Bromide, K2CO3) Target->Step1 Impurity Regioisomeric Impurities (e.g., 3-chloro analog) Impurity->Step1 Inter1 Methyl 2-(benzyloxy)-5-chloro- 4-methoxybenzoate Step1->Inter1 Inter2 Benzylated Impurities Step1->Inter2 Step2 Cyclization & Derivatization Inter1->Step2 Inter2->Step2 API Tricyclic Pyridinone (Active HBV Inhibitor) Step2->API Waste Inactive Byproducts (Yield Loss) Step2->Waste

Synthetic pathway showing how precursor impurities propagate to reduce HBV inhibitor yield.

Comparative Analysis: High-Purity vs. Standard Commercial Grades

To objectively evaluate the impact of starting material quality, we compared an optimized "High-Purity" batch against a "Standard Commercial Grade" batch sourced from the open market. The data below summarizes the impurity profiles and their direct impact on the yield of the first downstream benzylation step.

ParameterHigh-Purity Grade (Optimized)Standard Commercial GradeMechanistic Impact
Absolute Assay (qNMR) > 99.5%97.2%Determines stoichiometric accuracy for downstream reactions.
Des-chloro Impurity < 0.1%1.2%Competes in benzylation; forms off-target cyclized variants.
Regioisomers (e.g., 3-chloro) < 0.1%1.5%Forms inactive tricyclic analogs; highly difficult to separate.
Moisture Content (KF) < 0.2%0.8%Hydrolyzes benzyl bromide, reducing effective reagent equivalents.
Downstream Benzylation Yield 95.4% 81.7% Direct economic and synthetic efficiency metric.

Self-Validating Analytical Workflows

To establish a trustworthy, self-validating system for batch release, we employ a dual-orthogonal approach: HPLC-UV for high-resolution relative impurity profiling, and quantitative NMR (qNMR) for absolute mass fraction determination. This ensures that no single analytical artifact can lead to a false positive.

Validation Batch Commercial Batch (CAS 171826-80-5) HPLC HPLC-UV (0.1% TFA) Impurity Profiling Batch->HPLC qNMR 1H qNMR (Maleic Acid IS) Absolute Quantification Batch->qNMR RelPurity Relative Purity & Isomer Resolution HPLC->RelPurity AbsPurity Absolute Mass Fraction (Primary Ratio Method) qNMR->AbsPurity Decision Self-Validating Data Concordance RelPurity->Decision AbsPurity->Decision

Dual-orthogonal validation workflow combining HPLC and qNMR for self-validating purity assessment.

Protocol 1: HPLC-UV Impurity Profiling

Causality & Design: Reversed-phase HPLC is utilized to separate the target from its structurally similar isomers. The critical choice here is the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The acidic modifier suppresses the ionization of the phenolic hydroxyl group on the benzoate, preventing secondary interactions with the silica stationary phase. This ensures sharp, symmetrical peaks and prevents the co-elution of the 5-chloro target with 3-chloro impurities 2.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the commercial batch and dissolve in 10 mL of HPLC-grade Acetonitrile to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Detection: UV at 220 nm (optimal for aromatic systems) 2.

  • System Suitability: Inject a resolution standard containing the target and a known 3-chloro isomer. Proceed only if the resolution factor ( Rs​ ) is ≥1.5 .

Protocol 2: Absolute Quantification via qNMR

Causality & Design: While HPLC provides relative purity based on UV absorbance, it assumes all impurities have identical extinction coefficients—a dangerous assumption. qNMR is a primary ratio method recognized by the USP that provides absolute purity without requiring a reference standard of the exact target compound 3. We utilize Maleic acid as an internal standard (IS) because its singlet resonance (~6.26 ppm in DMSO-d6) sits perfectly in a "clean" spectral window, avoiding overlap with the aromatic protons (6.5–7.8 ppm) or the methoxy protons (3.8 ppm) of the target 4.

Step-by-Step Methodology:

  • Standard Selection: Use certified, SI-traceable Maleic acid as the internal standard.

  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~15.0 mg of the Methyl 5-chloro-2-hydroxy-4-methoxybenzoate batch and ~5.0 mg of Maleic acid.

  • Solvation: Co-dissolve both powders completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) directly in a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay (D1): Set to 30 seconds. Crucial Causality: This delay must be at least 5 times the longest T1​ relaxation time of the protons being integrated to ensure complete equilibrium recovery between pulses, preventing signal saturation and artificial integration errors 3.

    • Scans: 64 scans to ensure a signal-to-noise ratio > 250:1.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2 protons) and the distinct aromatic proton of the target. Calculate the absolute mass fraction using the standard qNMR equation.

Conclusion

For complex multi-step syntheses like HBV antiviral precursors, the quality of early-stage intermediates dictates the success of the entire campaign. By replacing standard commercial grades with optimized high-purity batches—and validating them through a self-correcting matrix of HPLC and qNMR—development teams can eliminate downstream yield sinks and accelerate the path to clinical viability.

References

  • Title: US11013726B2 - Substituted pyridinone-containing trycyclic compounds, and methods using same Source: Google Patents URL
  • Source: National Institutes of Health (PMC)
  • Title: Stimuli Article (qNMR)
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)

Sources

Safety & Regulatory Compliance

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